1-(Benzyloxy)-3,5-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMGHKJUCZTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471364 | |
| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176175-97-6 | |
| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene
Introduction: The Significance of 1-(Benzyloxy)-3,5-difluorobenzene in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the versatile benzyl protecting group, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The difluorinated phenyl ring is a common motif in a variety of bioactive compounds, including enzyme inhibitors and receptor modulators, where the fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Approach: The Williamson Ether Synthesis
The most direct and widely adopted method for the preparation of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 3,5-difluorophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.[1]
The choice of the Williamson ether synthesis is underpinned by its reliability, high potential yield, and the ready availability of the starting materials. The reaction proceeds via an SN2 mechanism, which necessitates careful consideration of the steric hindrance around the reacting centers to avoid competing elimination reactions.[2] Fortunately, the use of a primary halide, benzyl bromide, ensures that the SN2 pathway is highly favored.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson ether synthesis can be delineated into two primary stages:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 3,5-difluorophenol, generating the more nucleophilic 3,5-difluorophenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then undergoes an SN2 reaction with benzyl bromide, displacing the bromide ion and forming the C-O ether bond.
Figure 1: Synthesis pathway for this compound.
Experimental Protocol
This protocol is an adapted procedure based on established Williamson ether synthesis methodologies for similar phenolic substrates.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Difluorophenol | 130.09 | 1.30 g | 10.0 mmol | 1.0 |
| Benzyl Bromide | 171.03 | 1.88 g (1.3 mL) | 11.0 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |
| Acetone (anhydrous) | - | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexane | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenol (1.30 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via a syringe.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with vigorous stirring for 6-8 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 3,5-difluorophenol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and the difluorophenyl protons. The five protons of the benzyl group's phenyl ring will appear as a multiplet in the aromatic region (typically around 7.3-7.5 ppm). The benzylic methylene protons (-CH₂-) will present as a singlet at approximately 5.0-5.2 ppm. The protons on the 3,5-difluorophenyl ring will exhibit a more complex splitting pattern due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The benzylic carbon will be found around 70-72 ppm. The carbons of the benzyl phenyl ring will appear in the 127-137 ppm range. The carbons of the difluorinated ring will show characteristic C-F coupling constants.
2. Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (benzylic CH₂) |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1200 | Aryl-O-C stretch (asymmetric) |
| 1100-1000 | C-F stretch |
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₁₃H₁₀F₂O), the expected molecular ion peak [M]⁺ would be at m/z = 220.07.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3,5-Difluorophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[4]
-
Benzyl Bromide: A lachrymator and is corrosive. Causes severe skin burns and eye damage. It is also a suspected carcinogen.[5]
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The comprehensive characterization of the final product is crucial to ensure its purity and structural integrity for subsequent synthetic transformations.
References
- Process for preparing 1-bromo-3,5-difluorobenzene.
-
1-(Benzyloxy)-2,4-difluorobenzene. PubChem. (URL: [Link])
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Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
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Williamson ether synthesis. Wikipedia. (URL: [Link])
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. (URL: [Link])
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1-Bromo-3,5-difluorobenzene - SpectraBase. (URL: [Link])
-
Experiment 06 Williamson Ether Synthesis. (URL: [Link])
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. (URL: [Link])
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One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Beilstein Journals. (URL: [Link])
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CHEM 2212L Experiment 5 - Williamson Ether Synthesis. YouTube. (URL: [Link])
-
Benzene, 1-chloro-3,5-difluoro-. PubChem. (URL: [Link])
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Supporting Information. The Royal Society of Chemistry. (URL: [Link])
-
1H NMR spectra (5 in ppm, coupling constants, in Hertz, are given in.... ResearchGate. (URL: [Link])
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace. (URL: [Link])
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1,3,5-Trifluorobenzene. NIST WebBook. (URL: [Link])
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FTIR and Raman spectra of 2,4-difluorobenzonitrile…. Asian Journal of Physics. (URL: [Link])
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. (URL: [Link])
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1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (URL: [Link])
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1-Bromo-3,5-difluorobenzene - SpectraBase. (URL: [Link])
-
1-Bromo-3,5-difluorobenzene. NIST WebBook. (URL: [Link])
-
CID 159732874. PubChem. (URL: [Link])
Sources
physical and chemical properties of 1-(Benzyloxy)-3,5-difluorobenzene
An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene
Abstract
This compound is a fluorinated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic versatility of the benzyl ether moiety, make it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its potential applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Nomenclature and Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 176175-97-6[1]
-
Molecular Formula: C₁₃H₁₀F₂O
-
Molecular Weight: 220.22 g/mol
-
Synonyms: Benzyl 3,5-difluorophenyl ether
The structure of this compound consists of a 3,5-difluorophenol core linked to a benzyl group via an ether bond.
Physical Properties
Quantitative experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes its calculated molecular weight and provides placeholders for key physical constants that would require experimental determination.
| Property | Value | Notes |
| Molecular Weight | 220.22 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid/solid | Predicted based on similar compounds |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| Density | Data not available | Requires experimental determination |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) | Predicted based on structure |
Spectroscopic Properties
The following are predicted spectroscopic characteristics based on the molecule's structure.
-
¹H NMR:
-
δ ~7.2-7.4 ppm (m, 5H): Protons on the phenyl ring of the benzyl group.
-
δ ~6.6-6.8 ppm (m, 3H): Protons on the 3,5-difluorophenyl ring. The proton at C2 will appear as a triplet of triplets, and the protons at C4 and C6 will be a doublet of doublets.
-
δ ~5.1 ppm (s, 2H): Benzylic methylene protons (-CH₂-).
-
-
¹³C NMR:
-
Expected to show 8 distinct signals: 4 for the difluorinated aromatic ring (with C-F coupling), 4 for the benzyl group (3 aromatic, 1 benzylic).
-
δ ~164 ppm (dd, JCF ≈ 245 Hz, 12 Hz): C3 and C5 carbons attached to fluorine.
-
δ ~160 ppm (t, JCF ≈ 15 Hz): C1 carbon attached to the ether oxygen.
-
δ ~136 ppm: Quaternary carbon of the benzyl group.
-
δ ~127-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~102 ppm (dd): C4 and C6 carbons of the difluorophenyl ring.
-
δ ~98 ppm (t, JCF ≈ 25 Hz): C2 carbon of the difluorophenyl ring.
-
δ ~71 ppm: Benzylic carbon (-CH₂-).
-
-
¹⁹F NMR:
-
A single signal is expected in the typical range for aryl fluorides, as the two fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy:
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2920 cm⁻¹: Aliphatic C-H stretch (benzylic).
-
~1600-1620 cm⁻¹: Aromatic C=C bending.
-
~1250-1300 cm⁻¹: Aryl C-F stretch (strong).
-
~1230 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric): Aryl-Alkyl C-O ether stretch.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 220.07.
-
Major Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), m/z = 129 ([M-C₇H₇O]⁺).
-
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three key structural components: the difluorinated aromatic ring, the ether linkage, and the benzyl group.
-
Difluorinated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. Any substitution would be directed to the ortho and para positions relative to the activating benzyloxy group, although the deactivating effect of the fluorine atoms makes such reactions challenging.
-
Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions (e.g., HBr, HI).
-
Benzyl Group: The benzyl group is a versatile protecting group for the phenolic hydroxyl. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-O bond to yield 3,5-difluorophenol and toluene. This deprotection strategy is orthogonal to many other protecting groups, which is a significant advantage in multi-step synthesis.
Synthesis
The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis .[2][3][4][5][6] This reaction involves the Sₙ2 displacement of a halide by an alkoxide. In this case, 3,5-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with benzyl bromide.
Detailed Experimental Protocol
Materials:
-
3,5-Difluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (or DMF) to make a ~0.5 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its structure is highly relevant to modern drug discovery. The difluorobenzyl and benzyloxyphenyl motifs are recognized as important pharmacophores.
-
Intermediate for Kinase Inhibitors: The 3,5-difluorobenzyl group is a key structural component in various kinase inhibitors. For example, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-benzamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology.[7] this compound can serve as a precursor to introduce this valuable moiety.
-
Scaffold for CNS-Active Agents: A (3-fluoro)benzyloxyphenyl pharmacophore has been identified as a structural unit that effectively promotes the slow inactivation of voltage-gated sodium channels.[8] This mechanism is a key target for the development of novel anticonvulsant and neuroprotective agents. The 3,5-difluoro substitution pattern on the benzyloxy ring could be explored to fine-tune the electronic and conformational properties of such modulators.
-
Agrochemical Synthesis: Fluorinated aromatic compounds are widely used in the agrochemical industry to produce herbicides and insecticides with enhanced efficacy and metabolic stability.[9] The title compound represents a useful starting material for the synthesis of new agrochemicals.
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. Therefore, it should be handled with the standard precautions for new or uncharacterized chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Quick Company. (n.d.).
- Moldb. (n.d.). 1-(Benzyloxy)-3,5-dibromobenzene | 128924-01-6.
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PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]
- Fisher Scientific. (2010).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Cole-Parmer. (n.d.).
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PubMed Central. (n.d.). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
Organic Syntheses Procedure. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
- Supporting Inform
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Fisher Scientific. (2012).
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum.
- SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts.
Sources
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1-(Benzyloxy)-3,5-difluorobenzene CAS number 176175-97-6
An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene (CAS: 176175-97-6)
Abstract
This compound is a fluorinated aromatic ether that serves as a crucial building block in modern synthetic chemistry. Its structural motif, featuring a difluorinated phenyl ring protected by a benzyl group, is of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for introducing the 3,5-difluorophenol moiety into more complex structures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, characterization data, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Core Physicochemical & Structural Data
A foundational understanding of a chemical intermediate begins with its physical and structural properties. These data are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 176175-97-6 | [1][2] |
| Molecular Formula | C₁₃H₁₀F₂O | [1] |
| Molecular Weight | 220.22 g/mol | [3] |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid. | General chemical properties |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F | |
| InChI Key | SUJMBSRZMAZPOY-UHFFFAOYSA-N | [3] |
| Purity | Commercially available up to >95% | [2] |
Synthesis: The Williamson Etherification Approach
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction offers high yields and operational simplicity.
Mechanistic Rationale
The synthesis involves the reaction of a phenoxide ion with an alkyl halide. In this specific case, 3,5-difluorophenol serves as the phenol component, and benzyl bromide (or chloride) is the alkylating agent. The reaction proceeds in two conceptual steps:
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 3,5-difluorophenol.[4] This generates the highly nucleophilic 3,5-difluorophenoxide anion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step Sₙ2 displacement of the bromide leaving group forms the desired ether linkage.
The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenol (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) and a suitable volume of dry DMF to create a stirrable slurry.
-
Alkylation: While stirring at room temperature, add benzyl bromide (1.05-1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | - ~7.3-7.5 ppm: Multiplet, 5H (protons of the benzyl ring).- ~6.5-6.7 ppm: Multiplet, 3H (protons of the difluorophenyl ring).- ~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons). |
| ¹³C NMR | - ~164 ppm: Triplet (due to C-F coupling), C-F carbons.- ~159 ppm: Singlet, C-O carbon.- ~127-136 ppm: Multiple signals for the aromatic carbons of the benzyl ring.- ~98-102 ppm: Signals for the other carbons of the difluorophenyl ring.- ~71 ppm: Signal for the benzylic -CH₂- carbon. |
| ¹⁹F NMR | A single resonance is expected as the two fluorine atoms are chemically equivalent. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ = 221.08 or [M+Na]⁺ = 243.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₃H₁₀F₂O. |
Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a protected precursor to the 3,5-difluorophenol moiety.
Deprotection via Hydrogenolysis
The benzyl ether is a robust protecting group that can be readily cleaved under standard hydrogenolysis conditions. This unmasks the phenol, making it available for subsequent reactions.
-
Protocol: The benzylic ether is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). The reaction is typically complete within a few hours at room temperature, yielding 3,5-difluorophenol and toluene as the byproduct.[4][5]
Role as a Synthetic Intermediate
The molecule serves as a stable intermediate to introduce the 3,5-difluorophenoxy group into a target molecule, often in multi-step syntheses where a free phenol would interfere with other reagents.
Caption: Synthetic utility showing the deprotection of the benzyl group.
Applications in Drug Discovery & Materials Science
The 3,5-difluorophenyl group is a privileged scaffold in medicinal chemistry. The two fluorine atoms are bioisosteres of hydrogen but introduce significant changes:
-
Metabolic Stability: The C-F bond is exceptionally strong, blocking sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic proton, influencing its ionization state and hydrogen bonding capability.[6]
-
Binding Interactions: Fluorine can participate in favorable orthogonal dipole-dipole or multipolar interactions with protein backbones, enhancing binding affinity.
While specific applications of this compound are often proprietary, the utility of the core it provides is evident in numerous patents for kinase inhibitors and other therapeutic agents where a 3,5-difluorobenzyl or 3,5-difluorophenoxy group is a key component.[7]
Safety & Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
General Hazards: Expected to cause skin, eye, and respiratory tract irritation. It is a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This information is for guidance only. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10]
References
- Google Patents.Process for preparing 1-bromo-3,5-difluorobenzene.
-
Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Online] Available at: [Link]
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PubChem. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269. [Online] Available at: [Link]
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Carl ROTH. Safety Data Sheet: Dodecamethylpentasiloxane. [Online] Available at: [Link]
- Google Patents.Synthesis process of 3, 5-difluorophenol.
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PubMed Central. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. [Online] Available at: [Link]
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SpectraBase. 1-Bromo-3,5-difluorobenzene. [Online] Available at: [Link]
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American Chemical Society. Supporting Information. [Online] Available at: [Link]
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ResearchGate. Electrospray ionization mass spectrum of 3,5-dibenzyloxy benzyl. [Online] Available at: [Link]
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ChemSrc. this compound CAS 176175-97-6. [Online] Available at: [Link]
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American Chemical Society. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Online] Available at: [Link]
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- Google Patents.Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
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PubChem. 3,5-Difluorophenol | C6H4F2O | CID 75928. [Online] Available at: [Link]
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Farnell. SAFETY DATA SHEET. [Online] Available at: [Link]
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NIST WebBook. Benzene, 1,4-difluoro-. [Online] Available at: [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Online] Available at: [Link]
- Google Patents.Preparation method of 3, 5-difluorophenol.
-
IndiaMART. 1 3 Difluorobenzene Manufacturers in India. [Online] Available at: [Link]
- Google Patents.Process for preparing 1,3-difluorobenzene.
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An In-depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-3,5-difluorobenzene
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. It underpins any effort in drug design, materials science, and synthetic chemistry. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 1-(benzyloxy)-3,5-difluorobenzene, a compound featuring key structural motifs relevant to medicinal chemistry—a fluorinated aromatic system and a benzyl ether linkage. We will move beyond a simple recitation of data, focusing instead on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The logic behind the experimental choices and the interpretation of the resulting data will be detailed, offering a self-validating workflow for researchers tasked with characterizing novel chemical entities.
Initial Assessment: Molecular Formula and Unsaturation
Before any spectroscopic analysis, a foundational understanding of the molecule's elemental composition is paramount. For this compound, the molecular formula is C₁₃H₁₀F₂O .
This formula allows for the calculation of the Index of Hydrogen Deficiency (IHD), a critical first step that reveals the total number of rings and/or multiple bonds within the structure.
-
IHD Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: IHD = 13 - (10/2) - (2/2) + (0/2) + 1 = 13 - 5 - 1 + 1 = 8
An IHD of 8 is highly indicative of a structure containing two aromatic rings. A benzene ring accounts for an IHD of 4 (one ring and three double bonds). Therefore, an IHD of 8 strongly suggests the presence of two such ring systems, which aligns with the proposed "benzyloxy" and "difluorobenzene" components of the name.
The Definitive Tool: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For a fluorinated compound, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential.[1][2][3] The large chemical shift dispersion and the through-bond J-coupling involving the ¹⁹F nucleus provide a rich dataset for analysis.[1]
Proton (¹H) NMR Spectroscopy: Mapping the H-Framework
The ¹H NMR spectrum provides the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).
-
Benzylic Protons (H-7) : A sharp singlet is predicted around δ 5.1 ppm . Its integration corresponds to 2H. The singlet nature arises because there are no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent ether oxygen.
-
Phenyl Ring Protons (H-9, H-10, H-11) : These five protons on the monosubstituted benzyl ring will appear in the aromatic region, typically between δ 7.3-7.5 ppm . They will exhibit complex splitting patterns due to ortho, meta, and para couplings, integrating to 5H.
-
Difluorophenyl Ring Protons (H-2, H-4, H-6) :
-
H-2/H-6 : These two chemically equivalent protons are ortho to the benzyloxy group and meta to each other. They are expected to appear as a multiplet (specifically, a doublet of triplets) around δ 6.6-6.8 ppm . The splitting arises from coupling to the H-4 proton (JHH) and the two equivalent fluorine atoms at positions 3 and 5 (JHF).
-
H-4 : This single proton is para to the benzyloxy group and is situated between the two fluorine atoms. It is anticipated to be the most upfield of the aromatic protons, appearing as a triplet of triplets around δ 6.5-6.7 ppm . This pattern results from coupling to the two H-2/H-6 protons and the two C-3/C-5 fluorine atoms.
-
Carbon (¹³C) NMR Spectroscopy: The Carbon Skeleton and C-F Coupling
The ¹³C NMR spectrum, particularly when coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals all unique carbon environments. For this molecule, the key feature is the splitting of carbon signals by fluorine, which provides definitive evidence of C-F bonds and their proximity to other carbons.[3]
-
DEPT-135 Analysis : This experiment is crucial for differentiating carbon types. It would show a negative signal for the CH₂ group (C-7) and positive signals for all CH carbons (C-2, C-4, C-6, C-9, C-10, C-11). Quaternary carbons (C-1, C-3, C-5, C-8) would be absent.
-
Predicted ¹³C Signals :
-
C-7 (CH₂) : ~δ 71 ppm.
-
Phenyl Ring (C-8 to C-13) : Four signals expected between δ 127-136 ppm.
-
Difluorophenyl Ring (C-1 to C-6) : These signals are distinguished by their large coupling constants with fluorine.
-
C-3/C-5 : The carbons directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and appear as a doublet around δ 163 ppm.
-
C-1 : The carbon attached to the oxygen will show a smaller two-bond coupling (²JCF) and appear as a triplet around δ 160 ppm.
-
C-2/C-6 : These carbons will also show a two-bond coupling (²JCF) and appear as a triplet around δ 102 ppm.
-
C-4 : This carbon will exhibit a three-bond coupling (³JCF) and appear as a triplet around δ 98 ppm.
-
-
Fluorine (¹⁹F) NMR Spectroscopy: The Fluorine Spy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[1]
-
Symmetry and Chemical Shift : Due to the molecule's symmetry, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.
-
Splitting Pattern : This signal will be split by the neighboring protons. It will be coupled to the two ortho protons (H-2, H-6) and the one para proton (H-4). This would likely result in a triplet, as the ortho coupling is typically dominant.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for assembling the fragments identified in 1D spectra into a final, unambiguous structure.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, it would definitively link the proton signal at ~5.1 ppm to the carbon signal at ~71 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the overall connectivity between the benzyloxy and difluorobenzene moieties. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
H-7 to C-1 : A correlation between the benzylic protons and the oxygen-bearing carbon of the difluorophenyl ring is the "smoking gun" evidence for the ether linkage.
-
H-7 to C-8 : This correlation connects the benzylic protons to the ipso-carbon of the phenyl ring.
-
H-2/H-6 to C-4 and C-1 : These correlations confirm the proton positions on the difluorophenyl ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[4]
-
Molecular Ion (M⁺) : High-Resolution Mass Spectrometry (HRMS) is the gold standard. It would provide an exact mass measurement for the molecular ion.
-
Calculated Exact Mass for C₁₃H₁₀F₂O : 220.0699
-
An experimental value matching this to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
-
-
Key Fragmentation Pathways : Electron Ionization (EI) would induce characteristic fragmentation.
-
m/z 91 : The most prominent peak in the spectrum is expected to be the tropylium ion (C₇H₇⁺), formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation. This is a hallmark of benzyl ethers.
-
m/z 129 : This fragment corresponds to the difluorophenoxy cation [M - C₇H₇]⁺, resulting from the loss of the benzyl group.
-
m/z 77 : The presence of a phenyl ring is often indicated by the phenyl cation (C₆H₅⁺) at m/z 77.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6][7]
-
Aromatic C-H Stretch : A band or series of bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[5][6]
-
Aliphatic C-H Stretch : Bands corresponding to the benzylic CH₂ group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]
-
Aromatic C=C Bending : A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.[5][7]
-
Aryl-Alkyl Ether C-O-C Stretch : A strong, characteristic absorption is expected in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-F Stretch : A very strong absorption band in the 1100-1350 cm⁻¹ region confirms the presence of carbon-fluorine bonds. This may overlap with the C-O stretch but its intensity is often a key indicator.
Data Summary and Visualization
A systematic presentation of data is crucial for clear communication and validation.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
| ¹H | H-7 (CH₂) | ~5.1 | s (singlet) | - |
| H-9,10,11 (Ph) | ~7.3 - 7.5 | m (multiplet) | H-H | |
| H-2, H-6 | ~6.6 - 6.8 | dt (doublet of triplets) | ³JHH, ⁴JHF | |
| H-4 | ~6.5 - 6.7 | tt (triplet of triplets) | ³JHH, ³JHF | |
| ¹³C | C-7 (CH₂) | ~71 | CH₂ | - |
| C-9,10,11,12,13 | ~127-129 | CH | - | |
| C-8 | ~136 | C (Quaternary) | - | |
| C-3, C-5 | ~163 | C (Quaternary) | ¹JCF (~250 Hz) | |
| C-1 | ~160 | C (Quaternary) | ²JCF | |
| C-2, C-6 | ~102 | CH | ²JCF | |
| C-4 | ~98 | CH | ³JCF | |
| ¹⁹F | F-3, F-5 | Varies | t (triplet) | ⁴JFH |
Table 2: Key IR and MS Data
| Technique | Feature | Predicted Value/Observation | Significance |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ | Presence of aromatic rings |
| C-O-C Stretch | ~1250 cm⁻¹ (strong) | Confirms ether linkage | |
| C-F Stretch | ~1100-1350 cm⁻¹ (strong) | Confirms C-F bonds | |
| MS (HRMS) | [M]⁺ | m/z = 220.0699 | Confirms molecular formula C₁₃H₁₀F₂O |
| MS (EI) | Base Peak | m/z = 91 | Tropylium ion; indicates benzyl group |
| Key Fragment | m/z = 129 | [M - C₇H₇]⁺; loss of benzyl group |
Visualizations
Figure 1: Numbered structure of this compound.
Figure 2: Workflow for structure elucidation.
Figure 3: Key HMBC correlations confirming the ether linkage.
Conclusion
The structure of this compound is confirmed through a logical and synergistic application of modern spectroscopic techniques. While each method provides valuable pieces of the puzzle—functional groups from IR, molecular weight from MS, and the proton framework from ¹H NMR—it is the integration of advanced, multinuclear 2D NMR experiments that provides the unequivocal proof of connectivity. The HMBC correlation between the benzylic protons (H-7) and the ether-linked aromatic carbon (C-1) serves as the lynchpin, definitively connecting the two major fragments of the molecule. This guide illustrates a robust, self-validating methodology that can be confidently applied to the structural characterization of other novel fluorinated compounds in a research and development setting.
References
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]
-
Kaderli, M., & Dumez, J. N. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
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starting materials for 1-(Benzyloxy)-3,5-difluorobenzene synthesis
An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene: Starting Materials and Core Methodologies
Introduction
This compound is a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. Its structural motif is often incorporated into pharmacologically active molecules and advanced polymers. The strategic placement of the difluorophenyl group can enhance metabolic stability, modulate electronic properties, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols suitable for researchers in drug development and chemical synthesis.
Retrosynthetic Analysis and Key Synthetic Strategy
The most logical and widely adopted approach for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction forms an ether by coupling an alkoxide with an alkyl halide. A retrosynthetic analysis reveals the two primary starting materials: 3,5-difluorophenol and a suitable benzyl halide.
Caption: Retrosynthetic approach for this compound.
This strategy is predicated on the nucleophilic attack of the 3,5-difluorophenoxide ion on the electrophilic benzylic carbon of the benzyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The efficiency of this synthesis is contingent upon the purity of the starting materials and the careful control of reaction conditions.
Selection and Synthesis of Starting Materials
3,5-Difluorophenol
3,5-Difluorophenol is the cornerstone of this synthesis. Its availability and purity are critical for achieving high yields of the desired product.
Properties of 3,5-Difluorophenol:
| Property | Value | Reference |
| CAS Number | 2713-34-0 | [4] |
| Molecular Formula | C₆H₄F₂O | [4] |
| Molecular Weight | 130.09 g/mol | [4] |
| Appearance | Off-white crystalline solid | [5] |
| Melting Point | 54-57 °C |
Synthesis of 3,5-Difluorophenol: While commercially available, understanding its synthesis is crucial for specialized applications or large-scale production. A common laboratory and industrial method involves the hydrolysis of 1-bromo-3,5-difluorobenzene.[5] An alternative route starts from 3,5-difluoroaniline, which undergoes diazotization followed by hydrolysis.[5] However, this method can present safety challenges associated with diazonium intermediates.[5]
A more recent approach involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, followed by oxidation to the phenol.[6]
Caption: Common synthetic pathways to 3,5-difluorophenol.
Benzyl Halide
The choice of benzyl halide affects the reaction rate and yield. Benzyl bromide is generally preferred over benzyl chloride due to the better leaving group ability of the bromide ion, which accelerates the SN2 reaction.
Properties of Benzyl Bromide:
| Property | Value | Reference |
| CAS Number | 141776-91-2 (for 3,5-difluorobenzyl bromide) | [7] |
| Molecular Formula | C₇H₅BrF₂ (for 3,5-difluorobenzyl bromide) | [7] |
| Molecular Weight | 207.02 g/mol (for 3,5-difluorobenzyl bromide) | [7] |
| Appearance | Clear liquid | [7] |
| Boiling Point | 65 °C @ 4.5 mmHg | [7] |
| Sensitivity | Lachrymatory | [7] |
Core Synthesis Protocol: Williamson Ether Synthesis
This section details the step-by-step procedure for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3,5-difluorophenol, forming the more nucleophilic 3,5-difluorophenoxide.
-
Nucleophilic Substitution (SN2): The phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,5-Difluorophenol (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.05 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.
-
Causality and Experimental Choices
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[8][9]
-
Solvent Choice: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. DMF is often used for less reactive substrates due to its higher boiling point.
-
Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the more valuable 3,5-difluorophenol. A larger excess of the base is used to drive the initial deprotonation to completion.
-
Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a reasonable reaction time.
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and versatile method. The success of this synthesis hinges on the quality of the starting materials, particularly 3,5-difluorophenol, and the adherence to a well-designed experimental protocol. By understanding the underlying SN2 mechanism and the rationale for the choice of reagents and conditions, researchers can reliably produce this valuable compound for applications in drug discovery and materials science.
References
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.). Retrieved from [Link]
- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. (n.d.).
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
-
Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). Retrieved from [Link]
- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
-
1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]
- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem. (n.d.). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem. (n.d.). Retrieved from [Link]
-
Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes - American Chemical Society. (2025, December 21). Retrieved from [Link]
-
Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). Retrieved from [Link]
-
CID 159732874 | C12H6Cl2F4 - PubChem - NIH. (n.d.). Retrieved from [Link]
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- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(benzyloxy)-3,5-difluorobenzene, a fluorinated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, physicochemical and spectroscopic properties, and its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Chemical Identity
This compound is an organic compound featuring a difluorinated phenyl ring linked to a benzyl group through an ether bond. This unique combination of a flexible benzyloxy moiety and the electron-withdrawing fluorine atoms imparts specific properties that are highly valuable in the design of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₂O | |
| Molecular Weight | 220.21 g/mol | |
| CAS Number | 176175-97-6 | |
| IUPAC Name | 1,3-difluoro-5-(phenylmethoxy)benzene |
Strategic Synthesis: The Williamson Etherification Approach
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 3,5-difluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the target ether.
The rationale for this synthetic choice lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds best with primary alkyl halides like benzyl bromide, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials:
-
3,5-Difluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic ethers of this molecular weight. |
| Boiling Point | > 200 °C | Similar aromatic ethers have high boiling points. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The hydrophobic aromatic rings dominate the polarity of the ether and fluorine atoms. |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons of both rings.
-
Benzylic Protons (-CH₂-): A singlet around δ 5.0-5.2 ppm.
-
Phenyl Protons (of benzyl group): A multiplet in the region of δ 7.3-7.5 ppm, integrating to 5 protons.
-
Difluorophenyl Protons: The three protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. One proton will be a triplet of triplets, and the other two will be a doublet of triplets, likely in the δ 6.5-6.8 ppm region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons, with the latter showing coupling to fluorine.
-
Benzylic Carbon (-CH₂-): A signal around δ 70-72 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz), and other carbons in the difluorinated ring will show smaller two- and three-bond couplings.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C Ring Stretch |
| ~1250 | Aryl-O-C Asymmetric Stretch |
| ~1150-1050 | C-F Stretch |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns would include the loss of the benzyl group (m/z 91, tropylium ion) and the formation of a difluorophenoxy cation (m/z 129).
Applications in Research and Drug Development
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 3,5-difluorophenyl motif is a common feature in many biologically active compounds.
Furthermore, the benzyloxy group is a recognized pharmacophore in its own right, present in various approved drugs and clinical candidates. For instance, the benzyloxyphenyl moiety has been identified as a structural unit that can promote the slow inactivation of sodium channels, a mechanism relevant to the action of certain anticonvulsant drugs.
Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds in various therapeutic areas, including:
-
Neuroscience: As a building block for novel ion channel modulators and central nervous system (CNS) agents.
-
Oncology: For the development of kinase inhibitors and other anti-cancer agents where the difluorophenyl group can enhance binding to the target protein.
-
Agrochemicals: The difluorinated aromatic core is also found in various modern pesticides and herbicides.
Safety and Handling
This compound is classified as harmful and an irritant.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Williamson ether reaction is straightforward, and its unique combination of a benzyloxy group and a difluorinated aromatic ring provides a valuable platform for the design of novel molecules with enhanced biological and physical properties. This guide provides a solid foundation for researchers and scientists working with this versatile compound.
References
-
Indagoo Research Chemicals. (2025, November 10). 1-Benzyloxy-3.5-difluorobenzene Safety Data Sheet. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
ChemWhat. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
-
The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]
-
Patsnap. (2021, May 11). Preparation method of 3, 5-difluorophenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(Benzyloxy)-4-(2-fluorovinyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
-
NIST WebBook. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,3,5-trimethoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzene, 1-benzyloxy-3,5-diformyl-4-hydroxy-. Retrieved from [Link]
A Spectroscopic Guide to 1-(Benzyloxy)-3,5-difluorobenzene: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 1-(benzyloxy)-3,5-difluorobenzene (CAS No. 176175-97-6). Designed for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental principles and supported by data from analogous structures to ensure a robust and scientifically valid framework for analysis.
Introduction and Molecular Structure
This compound is a fluorinated aromatic ether. Such compounds are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule before its use in further applications.
The structural features of this compound dictate its spectroscopic signature. The molecule possesses a plane of symmetry through the C1-O bond and bisecting the C4 position. This symmetry simplifies the aromatic region of its NMR spectra, rendering the two fluorine atoms, as well as the C2/C6 and C3/C5 positions, chemically equivalent.
Figure 2: Standard workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the C-F, C-O, and aromatic C-H bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both benzene rings. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the benzylic -CH₂- group. |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |
| ~1300-1200 | Strong | Aryl-O Stretch (Asymmetric) | A strong, characteristic absorption for aryl-alkyl ethers. [1] |
| ~1150-1050 | Strong | C-F Stretch | The highly polar C-F bond gives rise to a strong absorption in this region. |
| ~1050-1000 | Strong | Alkyl-O Stretch (Symmetric) | Symmetric C-O-C stretch of the benzyl ether moiety. [1]|
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation patterns, which aids in structural confirmation.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Rationale |
|---|---|---|
| 220 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₃H₁₀F₂O. |
| 91 | [C₇H₇]⁺ | Base Peak. Tropylium cation, formed by the characteristic cleavage of the benzyl C-O bond. This is a highly stable fragment and is diagnostic for benzyl ethers. |
| 129 | [M - C₇H₇]⁺ | Fragment corresponding to the difluorophenoxy cation, resulting from the loss of the benzyl group. |
| 65 | [C₅H₅]⁺ | Common fragment resulting from the loss of acetylene (C₂H₂) from the tropylium ion. |
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, split mode (e.g., 50:1 split ratio).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to known patterns for benzyl ethers.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the molecule's symmetry and the strong influence of fluorine-carbon coupling. The ¹⁹F NMR provides a simple, unambiguous signal confirming the equivalence of the two fluorine atoms. IR spectroscopy validates the presence of key functional groups, particularly the aryl-alkyl ether and C-F bonds. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the tropylium ion. The protocols and interpretations provided in this guide serve as a robust framework for the quality control and characterization of this important fluorinated building block.
References
-
Chemistry LibreTexts. Spectroscopy of Ethers. (2024-09-30). Available at: [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017-05-01). Available at: [Link]
-
PubChem. Benzyl Phenyl Ether. National Institutes of Health. Available at: [Link]
-
SpectraBase. 1-Bromo-3,5-difluorobenzene. John Wiley & Sons, Inc. Available at: [Link]
-
PubChem. 3,5-Difluorophenol. National Institutes of Health. Available at: [Link]
-
MassBank. benzyl ethyl ether. Mass Spectrometry Society of Japan. Available at: [Link]
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An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
1-(Benzyloxy)-3,5-difluorobenzene (CAS No. 176175-97-6) is a specialized aromatic ether that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique molecular architecture, which combines a benzyl ether protecting group with a difluorinated phenyl ring, makes it a valuable synthon for creating complex molecules with enhanced pharmacological properties.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established and powerful strategy in modern drug design. The presence of the two fluorine atoms at the meta positions of the benzene ring in this compound can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzyloxy group not only serves as a readily cleavable protecting group for the phenolic hydroxyl but also provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of the commercial availability, synthesis, safety, and applications of this compound, serving as a critical resource for researchers leveraging its potential in their scientific endeavors.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher, ensuring its suitability for sensitive synthetic applications.
| Supplier | Typical Purity | CAS Number |
| BLDpharm | ≥ 97% | 176175-97-6 |
| BOC Sciences | ≥ 97% | 176175-97-6 |
| King-Pharm | ≥ 98% | 176175-97-6 |
| Allfluoro | ≥ 98% | 176175-97-6 |
| Arctom | Not specified | 176175-97-6 |
This table is not exhaustive and represents a selection of known suppliers. Researchers are advised to consult supplier websites for the most current product specifications and availability.
Physicochemical and Safety Data
Molecular Properties:
-
Molecular Formula: C₁₃H₁₀F₂O
-
Molecular Weight: 220.22 g/mol
-
Appearance: Typically a colorless to light yellow liquid or solid
-
Storage: Recommended storage is at 2-8°C, sealed in a dry environment.
Safety and Handling:
A comprehensive review of the available safety data sheet indicates that this compound should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE).
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Manufacturing
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis . This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by reacting 3,5-difluorophenol with a benzyl halide in the presence of a suitable base.
Figure 1: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol (Representative)
-
Preparation: To a solution of 3,5-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.
-
Addition of Benzyl Halide: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Analytical Characterization
While a publicly available, dedicated spectrum for this compound is not readily found, its analytical profile can be confidently predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the methylene protons around 5.0 ppm and multiplets for the phenyl protons between 7.2 and 7.5 ppm). The protons on the difluorinated ring will appear as multiplets in the aromatic region, with splitting patterns influenced by fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the benzyl phenyl ring, and the carbons of the difluorinated phenyl ring. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
-
HPLC: Purity analysis is typically performed using reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid.
Applications in Research and Drug Development
The this compound moiety is a key structural element in the design of various biologically active molecules, particularly in the fields of oncology and neurology.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors incorporate a substituted phenyl ring that binds within the ATP-binding pocket of the enzyme. The 3,5-difluoro substitution pattern is particularly advantageous as it can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability by blocking potential sites of oxidation. The benzyloxy group can either be a part of the final molecule or serve as a precursor to a phenolic hydroxyl group, which can act as a crucial hydrogen bond donor.
Figure 2: Role in Kinase Inhibitor Design
Application in GPCR Modulator Development
G-protein coupled receptors (GPCRs) are another major class of drug targets. The lipophilicity and electronic properties conferred by the difluorobenzyloxy moiety can be fine-tuned to optimize the interaction of small molecule modulators with the transmembrane domains of GPCRs. This can lead to the development of highly selective agonists, antagonists, or allosteric modulators for a wide range of GPCRs implicated in various diseases.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a protected hydroxyl group and a metabolically robust difluorinated aromatic ring provides a powerful platform for the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active compounds. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this valuable chemical intermediate in their research programs.
References
- Indagoo Research Chemicals. (2025, November 10). Safety Data Sheet: 1-Benzyloxy-3.5-difluorobenzene.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]
-
PubMed. (n.d.). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Retrieved from [Link]
safety and handling of 1-(Benzyloxy)-3,5-difluorobenzene
An In-depth Technical Guide to the Safety and Handling of 1-(Benzyloxy)-3,5-difluorobenzene
Introduction: Understanding the Compound
This compound is an aromatic ether containing a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, a characteristic leveraged in pharmaceutical and agrochemical research.[1][2] However, these same properties necessitate a cautious and well-informed approach to its handling. This guide provides a framework for the safe use of this compound, drawing upon data from analogous compounds to inform best practices.
Hazard Identification and Risk Assessment
While a definitive hazard profile for this compound is not available, an analysis of related compounds suggests the following potential hazards. A comprehensive risk assessment is mandatory before commencing any work with this substance.[2]
2.1. GHS Classification (Inferred)
Based on data for analogous compounds like 1-(Benzyloxy)-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene, the following GHS classifications should be considered as a precautionary measure[3][4]:
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Acute Toxicity (Oral): May be harmful if swallowed.[4]
-
Flammable Liquids: May be a flammable liquid and vapor.[4][5]
2.2. Physical and Chemical Hazard Profile
| Property | Inferred Value/Characteristic | Rationale/Source |
| Physical State | Likely a liquid or low-melting solid | Based on similar structures |
| Boiling Point | Not available | --- |
| Flash Point | Potentially flammable | 1-Bromo-3,5-difluorobenzene has a flash point of 44°C[4] |
| Stability | Likely stable under normal conditions | Common for similar ethers[5] |
| Reactivity | Incompatible with strong oxidizing agents | A common incompatibility for organic ethers[5][6] |
| Hazardous Decomposition Products | May produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF) upon combustion.[5][6] | Standard decomposition products for fluorinated organic compounds.[7] |
Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Use adequate general or local explosion-proof ventilation.[8]
-
Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[9] | To protect against splashes that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility data. Double-gloving is recommended.[1] | To prevent skin contact, irritation, and potential absorption. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect against splashes and fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, based on the risk assessment. | To prevent inhalation of vapors or aerosols. |
Experimental Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, with built-in checks and decision points to ensure safety.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Remove all sources of ignition. Use a spark-proof tool and explosion-proof equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][8] |
| Fire | Use dry chemical, CO2, or foam to extinguish. Use water spray to cool fire-exposed containers.[6] Vapors may form explosive mixtures with air and travel to an ignition source.[8] |
Storage and Disposal
Proper storage and disposal are crucial to long-term safety and environmental protection.
6.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
6.2. Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant.[6]
-
Do not empty into drains.[8]
-
All waste materials should be considered hazardous and disposed of in accordance with local, state, and federal regulations.
Causality in Protocol Design: Why These Steps Matter
The protocols outlined in this guide are based on the fundamental principles of chemical safety and the specific, albeit inferred, hazards of fluorinated aromatic compounds.
-
Inert Atmosphere for Reactions: While not explicitly stated for this compound, many reactions involving organometallic reagents or reactive intermediates benefit from an inert atmosphere (e.g., nitrogen or argon). This prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Grounding and Bonding: The potential for this compound to be a flammable liquid necessitates grounding and bonding during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[6]
-
Segregation of Halogenated Waste: Halogenated organic waste requires specific disposal procedures, often involving high-temperature incineration, to prevent the formation of toxic byproducts. It must be segregated from non-halogenated waste streams.
Conclusion
While this compound is a valuable compound in research and development, its handling demands a high level of caution. By understanding the potential hazards through the lens of analogous compounds and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, underscored by thorough risk assessment and adherence to established guidelines, is paramount.
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- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%.
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-(Benzyloxy)-3,5-difluorobenzene
Introduction: The Strategic Value of Fluorination in Chemical Design
In the landscape of modern chemical research, particularly in drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, binding affinity, lipophilicity, and electronic characteristics.[1] The 3,5-difluorophenyl motif, in particular, is a recurring structural alert in a variety of bioactive agents and advanced materials, valued for its ability to enhance molecular stability and engage in specific, high-affinity interactions.
This guide focuses on 1-(Benzyloxy)-3,5-difluorobenzene , a versatile yet underexplored chemical intermediate. Its structure combines the advantageous 3,5-difluorophenyl core with a benzyl-protected phenol. This design offers a unique trifecta of chemical reactivity: the potential for derivatization at the aromatic ring, chemistry centered on the benzylic ether, and the latent reactivity of the phenol upon deprotection. For researchers, scientists, and drug development professionals, this molecule represents a launchpad for the synthesis of novel chemical entities with tailored properties. This document serves as an in-depth exploration of its synthesis, reactivity, and, most importantly, its untapped potential in pioneering research areas.
Core Synthesis and Characterization
The most direct and efficient route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3] The synthesis proceeds by the SN2 reaction of a phenoxide with an alkyl halide. In this case, the commercially available 3,5-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the bromide from benzyl bromide.
Experimental Protocol: Synthesis via Williamson Etherification
Objective: To synthesize this compound from 3,5-difluorophenol and benzyl bromide.
Materials:
-
3,5-Difluorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[4]
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone or acetonitrile to the flask to create a stirrable suspension. Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-8 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3,5-difluorophenol starting material.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound as a clear oil or low-melting solid.
Causality Behind Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without promoting side reactions.[4] Its insolubility in the solvent drives the reaction forward as the phenoxide is formed.
-
Solvent: Acetone and acetonitrile are suitable polar aprotic solvents that facilitate SN2 reactions. Acetonitrile's higher boiling point may lead to faster reaction times.
-
Excess Reagent: A slight excess of benzyl bromide ensures complete consumption of the more valuable 3,5-difluorophenol.
Physicochemical and Spectroscopic Characterization
| Property | Predicted Value / Characteristic Data |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| Appearance | Colorless oil or white low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.5-6.7 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances expected for benzyl carbons (~71 ppm for CH₂) and aromatic carbons. Carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical aryl fluoride region. |
| Mass Spec (EI) | M⁺ peak at m/z = 220. |
Mapping the Reactivity Landscape
The synthetic utility of this compound stems from three primary reactive centers, which can be addressed selectively.
Caption: Key reactivity pathways for this compound.
-
The Aromatic Core (Directed ortho-Metalation & SNAr):
-
Directed ortho-Metalation (DoM): The benzyloxy group can act as a directed metalation group (DMG), guiding deprotonation by a strong base (like n-butyllithium or s-butyllithium) to the position ortho to the ether linkage.[5] This generates a powerful aryllithium intermediate that can be quenched with a wide array of electrophiles, enabling precise C-C and C-heteroatom bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr on electron-deficient rings.[6][7] The two fluorine atoms on the ring of this compound activate it towards nucleophilic attack, although less so than a nitro group. This pathway could be exploited with very strong nucleophiles or under forcing conditions to replace one of the fluorine atoms.[1][8]
-
-
The Benzyl Protecting Group (Deprotection):
-
The benzyl ether is readily cleaved via palladium-catalyzed hydrogenolysis (H₂/Pd-C) to unmask the 3,5-difluorophenol.[3][9] This is a crucial step for revealing a key pharmacophore late in a synthetic sequence. Alternative methods, such as using strong acids like BCl₃, can also be employed, especially if other functional groups are sensitive to hydrogenation.[10]
-
-
The Benzylic Position (α-Lithiation):
-
Under specific conditions with strong, hindered bases like t-butyllithium, it is possible to achieve selective deprotonation at the benzylic position (the -CH₂- group) to form an α-lithiobenzyloxy species.[11] This intermediate can then react with electrophiles, offering a route to modify the linker portion of the molecule.
-
Proposed Research Areas & Future Directions
The true value of this compound lies in its potential as a scaffold for creating novel molecules with high-impact applications.
Area 1: Medicinal Chemistry - Scaffolds for Kinase Inhibitors
Rationale: The 3,5-difluorophenyl moiety is a privileged fragment in many kinase inhibitors.[12] The two fluorine atoms can form crucial hydrogen bonds with the hinge region of the kinase active site and enhance metabolic stability. This compound provides an ideal starting point for building libraries of potential inhibitors.
Proposed Research Workflow:
Caption: Workflow for synthesizing novel kinase inhibitor scaffolds.
Detailed Protocol: Synthesis of a 2-Aryl-3,5-difluorophenol Scaffold
-
ortho-Iodination:
-
Dissolve this compound (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.
-
Slowly add s-butyllithium (1.2 eq) and stir for 1 hour at -78 °C.
-
Add a solution of iodine (I₂) (1.3 eq) in dry THF.
-
Allow the reaction to warm to room temperature and quench with aqueous sodium thiosulfate.
-
Extract with ethyl acetate, dry, and purify by chromatography to yield 1-(benzyloxy)-2-iodo-3,5-difluorobenzene.
-
Justification: This DoM/iodination sequence regioselectively installs a handle for cross-coupling reactions.[13]
-
-
Suzuki Cross-Coupling:
-
Combine the iodinated intermediate (1.0 eq), a heterocyclic boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq) in a solvent mixture like dioxane/water.
-
Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool, dilute with water, and extract with ethyl acetate. Purify by chromatography.
-
Justification: The Suzuki reaction is a powerful C-C bond-forming reaction, ideal for linking the core to various heterocyclic systems common in kinase inhibitors.[14][15]
-
-
Deprotection:
-
Dissolve the coupled product in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) for 2-16 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the final 2-heteroaryl-3,5-difluorophenol scaffold.
-
Justification: Catalytic hydrogenolysis is a clean and efficient method for benzyl ether cleavage that is often the final step in a synthesis.[9]
-
Area 2: Materials Science - Precursors for Fluorinated Organic Electronics
Rationale: Fluorinated aromatic compounds are increasingly used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[16] Fluorination lowers the HOMO and LUMO energy levels of the material, which can improve electron injection and increase stability against oxidation.[17] The this compound core can be elaborated into larger, conjugated systems for these applications.
Proposed Research Workflow:
Caption: Synthesis of fluorinated conjugated materials.
Research Direction:
-
Deprotection to Phenol: First, deprotect the benzyl group to yield 3,5-difluorophenol.
-
Functionalization: Use the resulting phenol to react with functionalized building blocks. For instance, an etherification reaction with a brominated thiophene or furan derivative would attach a unit suitable for polymerization.
-
Polymerization: Use transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or direct arylation polymerization) to link these monomers into a fully conjugated polymer. The resulting material would feature a fluorinated phenoxy unit pendant to the main conductive backbone, which could influence polymer packing, solubility, and electronic properties.
Conclusion
This compound is more than a simple aromatic ether; it is a strategically designed building block poised for significant application in advanced chemical synthesis. Its predictable synthesis and well-defined reactive sites offer a reliable platform for creating molecular complexity. The true potential of this compound will be realized by researchers who can leverage its unique electronic and structural features to design the next generation of kinase inhibitors, agrochemicals, and high-performance organic materials. This guide provides the foundational knowledge and conceptual framework to begin that exploration.
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH. [Link]
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3,5-Difluoroanisole | C7H6F2O | CID 2724518. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]
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Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Benzyl Cation Scavenger. (2016). Organic Syntheses. [Link]
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Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. (2024). CCS Chemistry. [Link]
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α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. Retrieved January 15, 2026, from [Link]
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3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (2007). Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. [Link]
- Synthesis process of 3, 5-difluorophenol. (2024).
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Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by the Oxophilicity of Silicon. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. (2002). PubMed. [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]
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Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). (2022). MDPI. [Link]
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Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). (2022). ResearchGate. [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Discovery of the Irreversible Covalent FGFR Inhibitor... (2017). ACS Publications. [Link]
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Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2014). PMC - NIH. [Link]
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Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. (2024). ACS Publications. [Link]
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A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. (2014). ResearchGate. [Link]
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Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). ResearchGate. [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC - NIH. [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 15, 2026, from [Link]
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Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]
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Methodological & Application
The 3,5-Difluorobenzyl Ether: A Robust Protecting Group for Strategic Synthesis
Introduction: The Strategic Imperative for Orthogonal Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount. An ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other sensitive functionalities. The benzyl ether is a cornerstone of hydroxyl protection, yet its conventional removal via catalytic hydrogenolysis can be incompatible with reducible functional groups like alkenes, alkynes, and certain nitrogen-containing heterocycles.[1][2] This limitation has spurred the development of a diverse arsenal of substituted benzyl ethers, each with a unique reactivity profile, to achieve orthogonality in complex synthetic strategies.
This application note introduces the 3,5-difluorobenzyl (DFB) ether as a highly robust protecting group for alcohols. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring significantly modulates the reactivity of the benzyl group, rendering it more stable to certain deprotection conditions compared to the parent benzyl ether or electron-rich variants like the p-methoxybenzyl (PMB) ether. This enhanced stability provides a valuable tool for chemists to design more sophisticated and efficient synthetic routes.
Core Principles: The Electronic Influence of Meta-Fluorination
The defining characteristic of the 3,5-difluorobenzyl protecting group is its heightened stability, a direct consequence of the electronic effects of the fluorine substituents. Located at the meta positions, the two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards oxidation. This deactivation is key to its orthogonality with other benzyl-type protecting groups.
For instance, the widely used p-methoxybenzyl (PMB) ether is prized for its facile oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][4] The electron-donating methoxy group stabilizes the cationic intermediate formed during the oxidative removal. Conversely, the electron-withdrawing fluorine atoms in the DFB group destabilize this cationic intermediate, making it significantly more resistant to oxidative cleavage under standard conditions. This differential reactivity allows for the selective deprotection of a PMB ether in the presence of a DFB ether, a critical advantage in multi-step syntheses.[5]
Application & Protocols
Protection of Alcohols as 3,5-Difluorobenzyl Ethers
The introduction of the 3,5-difluorobenzyl group onto a hydroxyl moiety is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 3,5-difluorobenzyl bromide.
Caption: Williamson Ether Synthesis for DFB Protection.
Detailed Protocol: General Procedure for the Protection of a Primary Alcohol
-
Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3,5-difluorobenzyl bromide (1.2 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-difluorobenzyl ether.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| Alcohol | 1.0 eq. | Substrate |
| Sodium Hydride (60%) | 1.2 eq. | Base for deprotonation |
| 3,5-Difluorobenzyl Bromide | 1.2 eq. | Alkylating agent |
| Anhydrous DMF | 0.2 M | Aprotic polar solvent |
Table 1: Reagents for 3,5-Difluorobenzyl Ether Formation.
Deprotection of 3,5-Difluorobenzyl Ethers
The enhanced stability of the DFB ether necessitates more forcing conditions for its removal compared to a standard benzyl ether. However, this robustness is the cornerstone of its utility.
1. Catalytic Hydrogenolysis
Similar to unsubstituted benzyl ethers, the DFB group can be cleaved by catalytic hydrogenolysis. This method is highly effective but shares the same limitation regarding incompatibility with other reducible functional groups.
Caption: Deprotection of DFB Ethers via Catalytic Hydrogenolysis.
Detailed Protocol: Hydrogenolysis of a DFB Ether
-
Setup: To a solution of the 3,5-difluorobenzyl ether (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar, add palladium on carbon (10 wt. %, 0.1 eq.).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
2. Oxidative and Acidic Deprotection: The Advantage of Stability
The DFB ether exhibits remarkable stability towards common oxidative and acidic deprotection conditions used for other benzyl-type ethers.
| Protecting Group | Deprotection Condition | DFB Ether Stability | Orthogonality |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Stable | High . Allows for selective deprotection of PMB in the presence of DFB. |
| Benzyl (Bn) | BCl₃, CH₂Cl₂ | Likely more stable | Moderate to High . DFB ethers are expected to be more resistant to Lewis acids than standard benzyl ethers. |
| Trityl (Tr) | Mild Acid (e.g., TFA) | Stable | High . DFB ethers are stable to the acidic conditions used for trityl group removal. |
Table 2: Orthogonality of the 3,5-Difluorobenzyl Ether.
The stability of the DFB group to DDQ is a significant advantage. While PMB ethers are readily cleaved by DDQ, often within minutes to a few hours at room temperature, DFB ethers remain intact under these conditions.[5] This allows for a highly selective deprotection strategy in molecules containing both protecting groups.
For the removal of the highly stable DFB group, more stringent conditions such as strong Lewis acids or dissolving metal reductions may be necessary, although catalytic hydrogenolysis remains the most common and mildest approach when tolerated by the substrate.
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox
The 3,5-difluorobenzyl ether serves as a robust and reliable protecting group for hydroxyl functionalities. Its key feature is its enhanced stability towards oxidative and acidic conditions, which provides a high degree of orthogonality with other commonly used protecting groups, most notably the p-methoxybenzyl ether. This allows for the design of more complex and convergent synthetic strategies, ultimately enabling the efficient construction of intricate molecular architectures. While its removal requires conditions that are not universally compatible, its strategic application can solve challenging synthetic problems and streamline multi-step syntheses in drug discovery and beyond.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]
-
Gass, O., & Leitner, A. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–858. [Link]
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
-
American Chemical Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
Crich, D., & Shirai, M. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of organic chemistry, 73(1), 340–343. [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Metathesis. (n.d.). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140–1146. [Link]<1140::aid-chem1140>3.3.co;2-y
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American Chemical Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
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Science of Synthesis. (n.d.). Hydrogenolysis of Ethers. Retrieved from [Link]
-
Keio University. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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American Chemical Society. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
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Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
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University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
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Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzyl Ether Protecting Group and the Challenge of Electron-Deficient Systems
The benzyl (Bn) ether is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its general stability across a wide range of reaction conditions, including acidic and basic media.[1][2] Its removal, typically achieved through catalytic hydrogenolysis, is generally clean and efficient, yielding the desired alcohol and toluene as the sole byproduct.[3][4] However, the electronic nature of the protected molecule can significantly influence the ease of debenzylation.
The substrate in focus, 1-(benzyloxy)-3,5-difluorobenzene, presents a distinct challenge. The two fluorine atoms are strongly electron-withdrawing, decreasing the electron density of the aromatic ring. This electronic deficit can impact the efficiency of common deprotection methods. For instance, methods proceeding through cationic intermediates may be disfavored, and the polarization of the C-O bond might be altered, affecting cleavage rates. This guide provides a detailed exploration of robust methods for the deprotection of this and similar electron-deficient aryl benzyl ethers, offering insights into procedural design and mechanistic rationale.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage.[3] The reaction proceeds by the oxidative addition of the benzyl C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis to release the deprotected phenol and toluene.[5] For electron-deficient substrates, this method remains highly effective.
Protocol 1.1: Standard Hydrogenolysis with Palladium on Carbon (Pd/C)
This protocol is the first-line approach for the debenzylation of this compound.
Experimental Workflow:
Figure 1. Workflow for catalytic hydrogenolysis.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent such as ethanol, methanol, or ethyl acetate (typically 0.1-0.2 M concentration).[3]
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (5–10 mol %).
-
Inerting and Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times.[6] Subsequently, perform three vacuum/hydrogen purge cycles. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For more stubborn deprotections, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the appearance of the 3,5-difluorophenol product.
-
Work-up: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[6]
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Safety Note: The palladium catalyst on Celite® can be pyrophoric, especially when dry and exposed to air.[6][7] The filter cake should be kept wet and disposed of in a designated waste container.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,5-difluorophenol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale/Insight |
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C (Pearlman's catalyst) | Pd/C is the standard and most cost-effective choice.[8] Pearlman's catalyst can be more active and less prone to causing side reactions in sensitive substrates.[8] |
| Solvent | EtOH, MeOH, EtOAc, THF | The choice of solvent can influence the reaction rate. Protic solvents like ethanol and methanol are generally effective.[9] |
| Pressure | Atmospheric (balloon) to 50 psi (Parr) | Increased hydrogen pressure can accelerate the reaction rate, which is beneficial for less reactive substrates. |
| Temperature | Room Temperature | Hydrogenolysis is typically efficient at ambient temperature. |
Protocol 1.2: Catalytic Transfer Hydrogenolysis
This method is an excellent alternative when handling gaseous hydrogen is undesirable or impractical.[10] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a palladium catalyst.
Common Hydrogen Donors:
-
Ammonium formate
-
Formic acid[10]
-
1,4-Cyclohexadiene
Detailed Step-by-Step Protocol (using Ammonium Formate):
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by 10% Pd/C (10-20 mol %).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.[11]
-
Work-up and Isolation: Cool the reaction to room temperature and filter through Celite® to remove the catalyst. Concentrate the filtrate and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.
Method 2: Acid-Mediated Deprotection
Strong Lewis or Brønsted acids can cleave benzyl ethers.[12] This method is particularly useful when catalytic hydrogenation is incompatible with other functional groups in the molecule. For aryl benzyl ethers, the mechanism involves protonation or coordination of the ether oxygen, followed by cleavage of the C-O bond. The resulting benzyl cation is then trapped by a scavenger to prevent unwanted side reactions like Friedel-Crafts benzylation of the aromatic product.[13]
Protocol 2.1: Boron Trichloride (BCl₃) with a Cation Scavenger
Boron trichloride is a powerful Lewis acid for cleaving ethers. The use of a non-Lewis basic cation scavenger like pentamethylbenzene is crucial to trap the generated benzyl cation and prevent re-aromatization onto the electron-rich scavenger instead of the product phenol.[13]
Proposed Mechanism:
Sources
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- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 1-(Benzyloxy)-3,5-difluorobenzene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1-(benzyloxy)-3,5-difluorobenzene. This versatile starting material serves as a gateway to a diverse array of novel, highly functionalized fluorinated aromatic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations, and detailed, field-tested protocols for key transformations. The guide focuses on leveraging the unique electronic properties of the difluorinated ring and the dual role of the benzyloxy group as both a protecting group and a directing element. Key synthetic pathways covered include Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), Palladium-Catalyzed Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr), culminating in strategies for final deprotection.
Introduction: The Strategic Value of the 1-(Benzyloxy)-3,5-difluorophenyl Scaffold
Fluorinated organic molecules are of paramount importance in modern pharmaceutical design and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by modulating electronic character and conformation.
This compound emerges as a particularly strategic starting material for several reasons:
-
Electronic Activation: The two fluorine atoms, while deactivating the ring towards electrophilic attack, strongly activate it for nucleophilic aromatic substitution and influence the acidity of adjacent protons.
-
Regiocontrol Element: The benzyloxy group is a powerful ortho, para-director for electrophilic substitution and, critically, an effective Directed Metalation Group (DMG) for regioselective functionalization at the C2 and C6 positions.[1]
-
Protected Phenol: The benzyl ether serves as a robust protecting group for the phenolic oxygen, which can be readily cleaved in the final stages of a synthesis to reveal a crucial hydroxyl group—a common pharmacophore.[2][3]
This guide will provide the necessary protocols to unlock the synthetic potential of this scaffold.
Reactivity Profile and Strategic Planning
The synthetic pathways available from this compound are dictated by the interplay of its substituents. The electron-withdrawing fluorine atoms create an electron-deficient (π-poor) aromatic system, while the oxygen of the benzyloxy group donates electron density through resonance.
| Property | Value |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Boiling Point | ~280-290 °C (Predicted) |
| Density | ~1.2 g/cm³ (Predicted) |
| Note: Physical properties are estimated and should be confirmed experimentally. |
Regioselectivity Predictions:
-
Directed ortho-Metalation (DoM): The benzyloxy group is a well-established DMG.[1] It will direct strong organolithium bases to deprotonate the adjacent C2 and C6 positions with high fidelity. This is often the most reliable method for introducing functionality at these positions.
-
Electrophilic Aromatic Substitution (EAS): The benzyloxy group is a strongly activating ortho, para-director. The fluorine atoms are deactivating ortho, para-directors. The directing effects converge, strongly favoring substitution at the positions ortho to the benzyloxy group (C2/C6).[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms strongly activate the ring for nucleophilic attack, particularly at the carbon atoms to which they are attached (C3, C5) and the position para to them (C1). Displacement of a fluorine atom is therefore a viable strategy, especially with potent nucleophiles.[6][7][8][9]
Synthetic Protocols and Methodologies
Strategy 1: Directed ortho-Metalation (DoM) for C2/C6 Functionalization
DoM is arguably the most powerful strategy for precise functionalization of this scaffold. The coordination of the organolithium reagent to the benzyloxy oxygen dramatically increases the kinetic acidity of the ortho protons, ensuring deprotonation occurs exclusively at the C2/C6 positions.[1][10][11][12][13]
Caption: Workflow for Directed ortho-Metalation (DoM).
Protocol 3.1.1: Synthesis of 1-(Benzyloxy)-2-iodo-3,5-difluorobenzene
This protocol provides a versatile iodinated intermediate, primed for subsequent cross-coupling reactions.
-
Materials:
-
This compound (1.0 equiv, e.g., 2.20 g, 10.0 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv, 1.8 mL, 12.0 mmol)
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 equiv, 8.6 mL, 12.0 mmol)
-
Iodine (I₂) (1.5 equiv, 3.81 g, 15.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound and anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA dropwise, followed by the slow, dropwise addition of s-BuLi over 15 minutes. The solution may turn yellow or orange.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF (20 mL) and add this solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (30 mL) until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexanes:EtOAc) to yield the title compound.
-
-
Expert Insight: The use of s-BuLi/TMEDA is crucial. s-BuLi is more basic than n-BuLi, and TMEDA acts as a chelating agent, breaking up s-BuLi aggregates and increasing its reactivity, allowing for efficient deprotonation at the low temperatures required to prevent side reactions like benzylic lithiation.[13]
Strategy 2: Palladium-Catalyzed Cross-Coupling
The halogenated derivatives from DoM or EAS are ideal precursors for forming C-C and C-N bonds. The Suzuki-Miyaura coupling is a robust method for introducing aryl or vinyl groups.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 3.2.1: Suzuki Coupling of 1-(Benzyloxy)-2-iodo-3,5-difluorobenzene
-
Materials:
-
1-(Benzyloxy)-2-iodo-3,5-difluorobenzene (1.0 equiv, e.g., 346 mg, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 58 mg, 0.05 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add the aryl iodide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the solvent mixture (toluene, ethanol, water) followed by the Pd(PPh₃)₄ catalyst.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with EtOAc (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
-
-
Expert Insight: The choice of base and solvent system is critical for efficient transmetalation. A phase-transfer system like toluene/water with an inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. For challenging couplings, different ligands (e.g., SPhos, XPhos) and catalysts (e.g., Pd₂(dba)₃) may be required.[14][15]
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring allows for the direct displacement of a fluorine atom by a strong nucleophile. This reaction typically requires forcing conditions but provides a direct route to C-N, C-O, or C-S bonds without pre-functionalization.[6][8][9][16]
Protocol 3.3.1: Amination via SNAr with Morpholine
-
Materials:
-
This compound (1.0 equiv, 220 mg, 1.0 mmol)
-
Morpholine (3.0 equiv, 0.26 mL, 3.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Combine this compound, morpholine, and K₂CO₃ in a sealed tube.
-
Add anhydrous DMSO.
-
Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Expert Insight: SNAr reactions proceed via a negatively charged Meisenheimer complex intermediate.[8] The rate-determining step is typically the initial attack of the nucleophile. Polar aprotic solvents like DMSO or DMF are essential as they solvate the cation (K⁺) but not the nucleophile, increasing its effective nucleophilicity.
Final Step: Benzyl Group Deprotection
The removal of the benzyl ether is a critical final step to unmask the phenol. Catalytic hydrogenation is the most common and cleanest method, but alternatives are available for sensitive substrates.
Caption: Common methods for benzyl ether deprotection.
Protocol 3.4.1: Deprotection via Catalytic Hydrogenation
-
Materials:
-
Benzyloxy-substituted compound (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the benzyloxy-substituted compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ with a balloon and stir vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H₂ and purge the flask with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
-
-
Expert Insight: This method is highly efficient but is not compatible with other reducible functional groups like alkenes, alkynes, nitro groups, or some C-halogen bonds. If such groups are present, acid-mediated cleavage (e.g., with trifluoroacetic acid[17] or boron trichloride) is a viable alternative, though it requires careful optimization to avoid side reactions.[3]
Summary of Synthetic Strategies
| Strategy | Reagents/Conditions | Position(s) Functionalized | Resulting Intermediate | Subsequent Utility |
| Directed ortho-Metalation | s-BuLi/TMEDA, THF, -78 °C; then Electrophile | C2 / C6 | Halides, Aldehydes, Carboxylic Acids | Cross-Coupling, Further Derivatization |
| Electrophilic Substitution | NBS or Br₂/FeBr₃ | C2 / C6 | Bromo-derivative | Cross-Coupling |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, Boronic Acid | C2 / C6 (from halide) | Biaryl compound | Core scaffold for complex molecules |
| SNAr | Nucleophile (e.g., Amine), Base, DMSO, Heat | C3 / C5 (Fluorine displacement) | Amine, Ether, or Thioether | Direct installation of key pharmacophores |
Conclusion
This compound is a powerful and versatile building block for accessing novel and complex chemical matter. By understanding its distinct reactivity profile, chemists can strategically employ a range of modern synthetic methods to achieve highly specific regiochemical outcomes. The protocols detailed herein for Directed ortho-Metalation, cross-coupling, and nucleophilic substitution provide a robust foundation for researchers in drug discovery and materials science to design and execute efficient synthetic routes towards next-generation functional molecules.
References
- Process for preparing 1-bromo-3,5-difluorobenzene.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem-Difluorovinyl Arenes.
- α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Removal of O-Benzyl Blocking Groups with Trifluoroacetic Acid.
- ortho metal
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.
- A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem.
- Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. YouTube.
- The 4-(tert-butyldiphenylsiloxy)
- Directed ortho metal
- Substitution Reactions of Benzene and Other Arom
- aromatic nucleophilic substitution by benzine. Reddit.
- Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Directed (ortho)
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
- 1-Bromo-3,5-difluorobenzene 98 461-96-1. Sigma-Aldrich.
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Application Notes and Protocols for the Reaction of 1-(Benzyloxy)-3,5-difluorobenzene with Organometallics
Abstract
This document provides a detailed technical guide on the reaction of 1-(benzyloxy)-3,5-difluorobenzene with organometallic reagents, focusing on directed ortho-metalation (DoM) using organolithium species. The unique electronic properties of the substrate, featuring a weakly directing benzyloxy group and two strongly activating meta-fluorine atoms, lead to highly regioselective functionalization at the C2 position. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the synthetic utility of this reaction in preparing valuable intermediates for pharmaceutical and agrochemical research.
Introduction: The Strategic Value of this compound
The this compound scaffold is a key building block in modern synthetic chemistry. The difluorinated phenyl ring is a common motif in bioactive molecules, where fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties. The benzyloxy group serves a dual purpose: it acts as a protecting group for the phenol, which can be deprotected in later synthetic stages, and it functions as a weak directed metalation group (DMG), influencing the regioselectivity of C-H bond functionalization.[1][2]
The reaction of this substrate with organometallic reagents, particularly organolithiums, provides a powerful and direct method for introducing a wide range of functional groups onto the aromatic ring. Understanding the principles governing this reactivity is crucial for its effective application in complex molecule synthesis.
Mechanistic Insights: Directed ortho-Metalation (DoM)
The primary reaction pathway for this compound with strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is Directed ortho-Metalation (DoM).[1][3]
Regioselectivity: The Synergy of Directing Groups
In this compound, the site of deprotonation is determined by a combination of factors:
-
The Benzyloxy Group (DMG): The oxygen atom of the benzyloxy group can coordinate to the lithium cation of the organometallic reagent. This brings the base into proximity of the ortho protons (C2 and C6), facilitating their abstraction. This is known as the Complex Induced Proximity Effect (CIPE).[3]
-
Fluorine Atoms: Fluorine is an effective ortho-directing group due to its strong inductive electron-withdrawing effect, which increases the acidity of adjacent protons.[2] In this substrate, the two fluorine atoms at the C3 and C5 positions significantly acidify the protons at C2, C4, and C6.
The combined effect of the benzyloxy group at C1 and the fluorine atoms at C3 and C5 makes the protons at the C2 and C6 positions the most acidic and sterically accessible. Deprotonation occurs regioselectively at one of these equivalent positions. Crucially, the presence of meta-fluorine atoms has been shown to prevent competitive lithiation at the benzylic (CH₂) position, which can sometimes be an issue with benzyl ethers.
The Reaction Pathway
The DoM reaction proceeds via the following steps:
-
Coordination: The organolithium reagent (e.g., n-BuLi) coordinates to the oxygen atom of the benzyloxy group.
-
Deprotonation: The alkyl anion of the organolithium reagent abstracts a proton from the C2 (or C6) position, forming a highly reactive aryllithium intermediate.
-
Electrophilic Quench: The aryllithium species is then quenched with an electrophile (E⁺) to yield the 2-substituted-1-(benzyloxy)-3,5-difluorobenzene product.
Figure 1: Reaction pathway for Directed ortho-Metalation of this compound.
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[4] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Protocol 1: Directed ortho-Lithiation and Electrophilic Quench
This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or s-butyllithium) in hexanes (concentration to be titrated before use)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and inert gas supply.
Figure 2: Experimental workflow for the ortho-lithiation and electrophilic quench.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Mixture: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a slight color change.
-
Electrophilic Quench: Dissolve the chosen electrophile (1.2-1.5 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted product.
Data Summary: Representative Electrophiles and Products
| Electrophile | Reagent | Product Structure | Expected Product Name |
| Formylation | DMF | (Structure Image) | 2-(Benzyloxy)-4,6-difluorobenzaldehyde |
| Aldol Addition | Benzaldehyde | (Structure Image) | (2-(Benzyloxy)-4,6-difluorophenyl)(phenyl)methanol |
| Silylation | TMS-Cl | (Structure Image) | (2-(Benzyloxy)-4,6-difluorophenyl)trimethylsilane |
| Carboxylation | CO₂ (gas) | (Structure Image) | 2-(Benzyloxy)-4,6-difluorobenzoic acid |
| Iodination | I₂ | (Structure Image) | 1-(Benzyloxy)-3,5-difluoro-2-iodobenzene |
Alternative Approach: Grignard Reagents
Direct formation of a Grignard reagent from this compound is not feasible due to the inertness of the C-H and C-F bonds towards magnesium metal. A Grignard reaction would necessitate a starting material with a more reactive handle, such as a bromine or iodine atom (e.g., 1-(benzyloxy)-2-bromo-3,5-difluorobenzene).
In such a case, the reaction would proceed via a halogen-metal exchange to form the Grignard reagent, which could then be used in subsequent nucleophilic additions or cross-coupling reactions.[5][6] This highlights the synthetic elegance and efficiency of the DoM approach for directly functionalizing the C-H bond without the need for pre-installed leaving groups.
Conclusion and Future Outlook
The directed ortho-metalation of this compound is a robust and highly regioselective method for the synthesis of 2-substituted derivatives. The synergistic effect of the benzyloxy and difluoro substituents provides predictable and reliable control over the site of functionalization. This methodology offers a powerful tool for medicinal chemists and drug development professionals, enabling rapid access to a diverse range of complex molecular architectures built upon this privileged scaffold. The resulting products are valuable intermediates for the synthesis of novel pharmaceuticals and agrochemicals.
References
- BenchChem. "Application Notes and Protocols: 2,6-Difluorobenzenethiol in Organic Synthesis." Accessed January 15, 2026. [Link not available]
-
Wikipedia. "Directed ortho metalation." Accessed January 15, 2026. [Link]
- Myers, A. G. Research Group. "ortho metalation." Harvard University. Accessed January 15, 2026. [Link not available]
- BenchChem. "Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene." Accessed January 15, 2026. [Link not available]
-
ResearchGate. "Regioselective Lithiation of Aryl Benzyl Ethers." Accessed January 15, 2026. [Link]
- Science of Synthesis. "Benzylic Grignard Reagents." Thieme. Accessed January 15, 2026. [Link not available]
-
Organic Chemistry Portal. "Directed ortho Metalation (DOM)." Accessed January 15, 2026. [Link]
- University of California, Irvine. "Directed (ortho) Metallation." Accessed January 15, 2026. [Link not available]
-
Baran, P. S. Lab. "Directed Metalation: A Survival Guide." The Scripps Research Institute. Accessed January 15, 2026. [Link]
-
Scilit. "Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride." Accessed January 15, 2026. [Link]
-
ResearchGate. "Organometallic chemistry using partially fluorinated benzenes." Accessed January 15, 2026. [Link]
-
Wikipedia. "n-Butyllithium." Accessed January 15, 2026. [Link]
Sources
Application Notes and Protocols for Catalytic Reactions Involving 1-(Benzyloxy)-3,5-difluorobenzene
Introduction: The Strategic Value of 1-(Benzyloxy)-3,5-difluorobenzene in Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. The 1,3-difluorobenzene motif, in particular, is of significant interest due to its ability to modulate electronic properties, enhance metabolic stability, and influence binding affinities. This compound serves as a key intermediate, combining the unique electronic features of the difluorinated ring with the versatile benzyloxy directing group. The ether oxygen of the benzyloxy group acts as a powerful Lewis basic handle, enabling regioselective functionalization of the aromatic ring through catalytic processes. This guide provides an in-depth exploration of one of the most powerful catalytic strategies for this substrate: Directed ortho-Metalation (DoM).
Core Application: Directed ortho-Metalation (DoM) for Regioselective C-H Functionalization
Directed ortho-metalation is a premier strategy for the regioselective activation of C-H bonds, circumventing the limitations of classical electrophilic aromatic substitution.[1] In the case of this compound, the benzyloxy group serves as a potent Directed Metalation Group (DMG).
Mechanism and Rationale: The Role of the Benzyloxy Directing Group
The DoM process is initiated by the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic oxygen atom of the benzyloxy group. This coordination pre-assembles the base in close proximity to the ortho C-H bonds (at the C2 and C6 positions), significantly lowering the kinetic barrier for deprotonation.[1][2] The result is the formation of a highly reactive aryllithium intermediate, exclusively at the position adjacent to the directing group. This intermediate can then be trapped by a wide variety of electrophiles to introduce new functional groups with impeccable regiocontrol. The two fluorine atoms at the 3 and 5 positions enhance the acidity of the adjacent C-H bonds, further facilitating the metalation process.
The general mechanism is illustrated below:
-
Coordination : The organolithium reagent coordinates to the benzyloxy oxygen.
-
Deprotonation : The coordinated base removes a proton from the nearest (ortho) position.
-
Electrophilic Quench : The resulting aryllithium species reacts with an added electrophile (E+).
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol: ortho-Iodination of this compound
This protocol details a representative DoM reaction to install an iodine atom at the C2 position, creating a valuable precursor for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition : Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The appearance of a colored solution may indicate the formation of the aryllithium species.
-
Electrophilic Quench : In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C.
-
Warming and Quenching : After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Workup : Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired 1-(benzyloxy)-2-iodo-3,5-difluorobenzene.
Data Summary: Scope of Electrophiles in DoM Reactions
The true utility of the ortho-lithiated intermediate lies in its ability to react with a diverse array of electrophiles. The table below summarizes potential transformations.
| Electrophile | Reagent Example | Product Functional Group |
| Iodination | Iodine (I₂) | Aryl Iodide |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Formylation | DMF | Aldehyde |
| Silylation | TMS-Cl | Aryl Silane |
| Borylation | Triisopropyl borate | Boronic Ester |
| Deuteration | D₂O | Deuterated Arene |
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical DoM experiment.
Future Directions: Expanding the Catalytic Toolbox
While DoM is a powerful tool, the functionalized products derived from it are gateways to other critical catalytic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodinated product synthesized via the DoM protocol is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This two-step sequence (DoM followed by cross-coupling) enables the introduction of complex carbon and heteroatom substituents at a position that is difficult to access directly.
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds.[3]
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.[3]
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling : Reaction with alkenes to form substituted alkenes.
A general workflow for evaluating these coupling reactions would involve screening various palladium catalysts, ligands, bases, and solvents to optimize the yield for a desired transformation.[4]
Benzylic C-H Activation
An alternative, though less explored, catalytic handle is the benzylic C-H bond of the benzyloxy group itself. Palladium catalysis has been shown to effect 1,4-aryl to benzylic migrations, which could potentially lead to functionalization at the benzylic position.[5] This advanced strategy could open pathways to novel molecular scaffolds.
Conclusion
This compound is a substrate primed for strategic, regioselective functionalization. The benzyloxy moiety is not merely a protecting group but an active participant in catalysis, directing reactivity to the ortho position with high fidelity via Directed ortho-Metalation. The protocols and strategies outlined in this guide offer a robust framework for researchers to unlock the synthetic potential of this valuable building block, enabling the construction of complex, fluorinated molecules for applications in pharmaceutical and materials development.
References
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
- Directed (ortho) Metallation. (n.d.).
-
Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
-
α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Benzylic C–H activation and C–O bond formation via aryl to benzylic 1,4-palladium migrations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
-
Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem -Difluorovinyl Arenes - ResearchGate. (n.d.). Retrieved from [Link]
-
Diastereoselective Homocoupling of Benzylic C(sp3)-H Bonds Enabled by Halogen Transfer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.). Retrieved from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved from [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (n.d.). Retrieved from [Link]
-
1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem. (n.d.). Retrieved from [Link]
-
Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes - ResearchGate. (n.d.). Retrieved from [Link]
- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. (n.d.).
-
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation. (n.d.). Retrieved from [Link]
Sources
protocol for nucleophilic substitution on 1-(Benzyloxy)-3,5-difluorobenzene
Application Note & Protocol
Facilitating Regioselective Nucleophilic Aromatic Substitution on 1-(Benzyloxy)-3,5-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Mechanistic Overview
The targeted modification of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. This compound stands as a valuable substrate for such modifications. The two fluorine atoms, positioned meta to the bulky benzyloxy group, are activated towards nucleophilic aromatic substitution (SNAr). This activation allows for the sequential and regioselective introduction of a diverse array of nucleophiles, paving the way for the synthesis of complex, differentially substituted resorcinol and phenol derivatives.[1] These products are key intermediates in the development of novel therapeutic agents and functional materials.
The success of this substitution hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitutions which are favored by electron-donating groups, SNAr reactions are accelerated by the presence of electron-withdrawing groups.[2][3] In the case of this compound, the fluorine atoms themselves act as electron-withdrawing groups, rendering the aromatic ring susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[4] First, the nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized across the aromatic ring. Subsequently, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.
Reaction Mechanism: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via the SNAr mechanism, a two-step process involving the formation of a resonance-stabilized intermediate.
Sources
Application Notes and Protocols: 1-(Benzyloxy)-3,5-difluorobenzene as a Versatile Intermediate in the Synthesis of Biologically Active Pharmaceutical Ingredients
Introduction
In the landscape of modern drug discovery and development, the strategic use of fluorinated intermediates is paramount for modulating the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs). The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and safety profile of a drug candidate. Among the vast array of fluorinated building blocks, 1-(benzyloxy)-3,5-difluorobenzene has emerged as a key intermediate, particularly in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor implicated in allergic inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of this compound in the preparation of potential therapeutic agents.
Strategic Importance in API Synthesis
The 3,5-difluorophenyl moiety is a common structural motif in a variety of pharmacologically active compounds. The two fluorine atoms positioned meta to the ether linkage in this compound play a crucial role in influencing the electronic properties of the benzene ring. This strategic fluorination can lead to enhanced binding interactions with target proteins and can block potential sites of metabolism, thereby increasing the in vivo half-life of the drug. The benzyloxy group serves as a versatile handle for further synthetic transformations and can also act as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis if required.
A significant application of this intermediate is in the development of CRTH2 antagonists. These antagonists are being investigated for the treatment of various inflammatory and allergic conditions, including asthma and atopic dermatitis.[1] The this compound core provides a rigid scaffold upon which further complexity can be built to achieve high-affinity binding to the CRTH2 receptor.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The first step involves the preparation of 3,5-difluorophenol, which is then followed by a Williamson ether synthesis to introduce the benzyl group.
Step 1: Synthesis of 3,5-Difluorophenol
There are several reported methods for the synthesis of 3,5-difluorophenol. One common approach starts from 1-bromo-3,5-difluorobenzene.[2] An alternative and often more direct route involves the nucleophilic aromatic substitution of 1,3,5-trifluorobenzene.
Protocol 1: Synthesis of 3,5-Difluorophenol from 1,3,5-Trifluorobenzene
This method relies on the nucleophilic displacement of a fluoride ion by a hydroxide source.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,3,5-Trifluorobenzene | 372-38-3 | 132.08 | 13.2 g | 0.1 |
| Acetohydroxamic acid | 546-88-3 | 75.07 | 11.25 g | 0.15 |
| Potassium Carbonate | 584-08-7 | 138.21 | 27.6 g | 0.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Petroleum Ether | 8032-32-4 | - | As needed | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-trifluorobenzene (13.2 g, 0.1 mol), acetohydroxamic acid (11.25 g, 0.15 mol), and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Carefully add potassium carbonate (27.6 g, 0.2 mol) in portions to the stirring solution.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-difluorophenol by recrystallization from petroleum ether to yield a crystalline solid.
Step 2: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[3][4][5]
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Difluorophenol | 2713-34-0 | 130.09 | 13.0 g | 0.1 |
| Benzyl Bromide | 100-39-0 | 171.04 | 18.8 g (13 mL) | 0.11 |
| Potassium Carbonate | 584-08-7 | 138.21 | 20.7 g | 0.15 |
| Acetone | 67-64-1 | 58.08 | 150 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (13.0 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (18.8 g, 0.11 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a clear oil or low-melting solid.
Application in the Synthesis of a CRTH2 Antagonist Core Structure
This compound is a versatile starting material for the synthesis of various CRTH2 antagonists. A common synthetic strategy involves the introduction of a carboxylic acid or a related functional group at the 4-position of the benzene ring, followed by coupling with a suitable amine-containing fragment.
Workflow for CRTH2 Antagonist Synthesis
Caption: Synthetic workflow for a generic CRTH2 antagonist.
Protocol 3: Synthesis of 4-(Benzyloxy)-2,6-difluorobenzoic acid
This protocol outlines the bromination of this compound followed by lithiation and carboxylation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 176175-97-6 | 220.22 | 22.0 g | 0.1 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 18.7 g | 0.105 |
| Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 44 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |
| Carbon Dioxide (dry ice) | 124-38-9 | 44.01 | Excess | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
Procedure:
-
Bromination: a. Dissolve this compound (22.0 g, 0.1 mol) in acetic acid (100 mL) in a 250 mL flask. b. Add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (2 x 100 mL). e. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. f. Concentrate under reduced pressure to yield 4-bromo-1-(benzyloxy)-3,5-difluorobenzene, which can be used in the next step without further purification.
-
Carboxylation: a. Dissolve the crude 4-bromo-1-(benzyloxy)-3,5-difluorobenzene in anhydrous THF (200 mL) in a flame-dried 500 mL three-necked flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C. d. Stir the mixture at -78 °C for 1 hour. e. Cautiously add crushed dry ice to the reaction mixture in small portions. f. Allow the mixture to warm to room temperature overnight. g. Quench the reaction with water (100 mL) and acidify with 2 M HCl. h. Extract the product with ethyl acetate (2 x 100 mL). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain 4-(benzyloxy)-2,6-difluorobenzoic acid.
Characterization and Quality Control
The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety and Handling
As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[6][7][8] All manipulations should be performed in a well-ventilated fume hood. Benzyl bromide is a lachrymator and should be handled with care. n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.[2]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules, most notably CRTH2 antagonists. The synthetic routes outlined in these application notes provide a reliable and scalable approach to its preparation. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can efficiently access this key building block for the development of novel therapeutics.
References
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SAFETY DATA SHEET - 1,Bromo-3,5-difluorobenzene. (2025). Retrieved from [Link]
- CN117964460A - Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents.
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Benzodiazepinone Derivatives as CRTH2 Antagonists. (2011). ACS Medicinal Chemistry Letters, 2(4), 323–327. [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved from [Link]
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1-(benzyloxy)-3-bromo-2,4-difluorobenzene. (n.d.). AOBChem USA. Retrieved from [Link]
- CN112778090A - Preparation method of 3, 5-difluorophenol. (n.d.). Google Patents.
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (n.d.). Google Patents.
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Williamson Ether Synthesis. (2021). Chemistry LibreTexts. [Link]
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Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). SciSpace. [Link]
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Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]
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CRTH2 antagonists in asthma: current perspectives. (2017). Clinical Pharmacology: Advances and Applications, 9, 165–173. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2017). Molbank, 2017(4), M960. [Link]
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1-(Benzyloxy)-2,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]
- EP1045823B1 - Process for making certain benzoic acid compounds. (n.d.). Google Patents.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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Preparations for oral administration - Patent US-7501409-B2. (n.d.). PubChem. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
- Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole. (n.d.). Google Patents.
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CRTH2 antagonists in asthma: current perspectives. (2017). Dovepress, 9, 165-173. [Link]
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The Strategic Role of 1-(Benzyloxy)-3,5-difluorobenzene in the Synthesis of Advanced Agrochemicals
This technical guide provides an in-depth exploration of the application of 1-(Benzyloxy)-3,5-difluorobenzene as a pivotal starting material in the synthesis of fluorinated agrochemicals. The strategic incorporation of fluorine atoms into the molecular architecture of pesticides is a widely recognized strategy to enhance their efficacy, metabolic stability, and overall performance. This compound serves as a valuable synthon, offering a masked phenolic functionality and a difluorinated aromatic core. This guide will illuminate the synthetic pathways from this precursor to a key intermediate, 3,5-difluorophenol, and its subsequent elaboration into a potent herbicidal agent. The protocols and discussions herein are designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, providing both theoretical insights and practical, step-by-step guidance.
The Significance of Fluorine in Agrochemical Design
The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical properties. In the context of agrochemicals, this often translates to:
-
Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target and non-target organisms. This can lead to a longer half-life and sustained efficacy.
-
Improved Lipophilicity: The strategic placement of fluorine atoms can increase the lipophilicity of a molecule, facilitating its transport across biological membranes to reach its site of action.
The 3,5-difluorophenyl moiety, accessible from this compound, is a key pharmacophore in a number of commercial and developmental agrochemicals.
Synthetic Pathway Overview
The journey from this compound to a final agrochemical product typically involves a two-stage process. The first critical step is the deprotection of the benzyl ether to unmask the highly reactive phenolic hydroxyl group, yielding 3,5-difluorophenol. This intermediate is then poised for further functionalization. In this guide, we will focus on its application in the synthesis of a nicotinamide-based herbicide, a class of compounds known for their potent bioactivity.
Caption: Overall synthetic workflow from the starting material to the final agrochemical product.
Part 1: Synthesis of the Key Intermediate: 3,5-Difluorophenol
The conversion of this compound to 3,5-difluorophenol is a crucial deprotection step. Catalytic hydrogenolysis is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Protocol 1: Catalytic Hydrogenolysis for the Debenzylation of this compound
This protocol details the removal of the benzyl protecting group via catalytic transfer hydrogenation.
Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the cleavage of benzyl ethers. Hydrogen gas is the reducing agent, and the reaction proceeds under mild conditions with a high yield.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen
-
Magnetic stirrer
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-difluorophenol can be purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Typical Yield | >95% |
| Purity (crude) | >90% |
Part 2: Synthesis of a Nicotinamide Herbicide from 3,5-Difluorophenol
With the key intermediate, 3,5-difluorophenol, in hand, we can proceed to the synthesis of a potent agrochemical. This section details the synthesis of a hypothetical nicotinamide herbicide, structurally analogous to the commercial herbicide Diflufenican. The proposed synthesis involves a nucleophilic aromatic substitution reaction.
Caption: Reaction scheme for the synthesis of a nicotinamide herbicide from 3,5-difluorophenol.
Protocol 2: Synthesis of N-(2,4-difluorophenyl)-2-(3,5-difluorophenoxy)nicotinamide
This protocol describes the coupling of 3,5-difluorophenol with a suitable nicotinamide precursor.
Rationale: The phenoxide, generated in situ by a base, acts as a nucleophile, displacing the chlorine atom from the 2-position of the nicotinamide ring in a nucleophilic aromatic substitution reaction. The choice of a polar aprotic solvent like DMF facilitates this reaction.
Materials:
-
3,5-Difluorophenol
-
2-Chloro-N-(2,4-difluorophenyl)nicotinamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorophenol (1.1 eq) and anhydrous DMF (10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add 2-chloro-N-(2,4-difluorophenyl)nicotinamide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure nicotinamide herbicide.
| Parameter | Value |
| Starting Materials | 3,5-Difluorophenol, 2-Chloro-N-(2,4-difluorophenyl)nicotinamide |
| Key Reagents | K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 75-85% |
| Purity (after recrystallization) | >98% |
Conclusion
This compound is a valuable and versatile starting material in the multi-step synthesis of complex, fluorinated agrochemicals. Its primary utility lies in its ability to serve as a protected precursor to 3,5-difluorophenol, a key building block for a variety of bioactive molecules. The protocols detailed in this guide provide a practical framework for the synthesis of a potent nicotinamide herbicide, showcasing a clear and efficient pathway from a simple, protected phenol to a high-value agrochemical product. The principles and techniques described herein are broadly applicable to the synthesis of other fluorinated agrochemicals and pharmaceuticals, underscoring the strategic importance of such building blocks in modern chemical synthesis.
References
-
A document on the application of 2,4-difluorophenol in agrochemical synthesis, including the herbicide Diflufenican.[4]
-
A patent on a method for preparing 3,5-difluorophenol.[5][6]
-
A patent on a method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene, mentioning 3,5-difluorophenol as a byproduct.[7]
-
A patent on the synthesis of the herbicide Diflufenican.[8][9][10][11][12]
-
A guide on the uses of 3,5-difluorophenol.[13]
-
A product page for this compound.[]
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Application Note: Strategies and Protocols for the Cleavage of Benzyl Ethers in Fluorinated Compounds
Abstract: The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its stability and versatile cleavage conditions. However, its application in the synthesis of fluorinated compounds—a class of molecules of immense importance in pharmaceuticals and agrochemicals—presents unique challenges. The presence of fluorine atoms can significantly alter the electronic properties of the substrate, complicating standard deprotection protocols and often leading to sluggish reactions or undesirable side products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of benzyl ether cleavage in fluorinated molecules. We present detailed, field-proven protocols for catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative methods, explaining the causality behind experimental choices and offering troubleshooting advice for common issues.
The Unique Challenge of Fluorinated Substrates
The incorporation of fluorine into organic molecules can dramatically influence their biological properties, including metabolic stability and binding affinity.[1] However, the strong electron-withdrawing nature of fluorine introduces significant electronic challenges for common synthetic transformations. When cleaving a benzyl ether on a fluorinated compound, the primary difficulties arise from:
-
Electronic Deactivation: If fluorine atoms are present on the benzyl ring itself, they strongly deactivate the ring towards processes that involve the formation of a positive charge on the benzylic carbon. This can severely retard the rate of hydrogenolysis and oxidative cleavage.[2]
-
Altered Bond Strengths: Fluorine substitution on the core molecule can subtly alter the polarity and strength of the benzylic C-O bond, potentially requiring more forcing reaction conditions.
-
Competing Side Reactions: The most significant challenge, particularly in catalytic hydrogenolysis, is the risk of hydrodefluorination or hydrodechlorination if other halogens are present.[3] This side reaction can lead to a mixture of products and complicate purification.
-
Catalyst Inhibition: In some cases, substrates containing sulfur or other heteroatoms can poison palladium catalysts, leading to failed hydrogenolysis reactions.[4]
Understanding these challenges is critical for selecting an appropriate deprotection strategy that maximizes yield and purity.
Workflow for Method Selection
Choosing the correct debenzylation strategy is paramount and depends entirely on the substrate's overall functionality. The following workflow provides a logical decision-making process for selecting the most suitable protocol.
Caption: A decision workflow for selecting a debenzylation method.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common method for benzyl ether cleavage due to its mild conditions and clean byproducts (toluene and the desired alcohol).[5] The reaction involves the reductive cleavage of the C-O bond using hydrogen gas and a palladium catalyst.
Principle of Operation: The reaction proceeds on the surface of the palladium catalyst. Electron-donating groups on the benzyl ring accelerate the reaction, while electron-withdrawing groups (like fluorine) retard it by destabilizing any developing positive charge on the benzylic carbon during the cleavage process.[2]
Protocol 1A: Standard Hydrogenolysis (H₂/Pd-C)
This protocol is suitable for substrates that lack other reducible functional groups and are not prone to catalyst poisoning.
Materials:
-
Fluorinated benzyl ether substrate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolve the fluorinated benzyl ether (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note that reactions with fluorinated substrates may be significantly slower than their non-fluorinated counterparts.[6]
-
Upon completion, carefully purge the flask with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenolysis
This method is an excellent alternative when a high-pressure hydrogenation apparatus is unavailable or when more controlled delivery of hydrogen is needed.[7] It uses a hydrogen donor in solution, avoiding the need for gaseous H₂.
Materials:
-
Fluorinated benzyl ether substrate
-
Palladium on carbon (10% Pd/C, 10-20 mol%)
-
Hydrogen Donor: Formic acid[8], ammonium formate, or 1,4-cyclohexadiene[9]
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the fluorinated benzyl ether (1.0 eq) in the chosen solvent.
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add the hydrogen donor (e.g., ammonium formate, 5-10 eq) to the mixture. If using formic acid, it can often be used as the solvent or co-solvent.[7]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up is identical to the standard hydrogenolysis protocol: purge with inert gas, filter through Celite®, and concentrate.
Field Insights for Fluorinated Substrates:
-
Risk of Dehalogenation: If the core molecule contains other halogens (Cl, Br, I), there is a high risk of reducing them as well. Selective debenzylation over dehalogenation can sometimes be achieved by careful catalyst selection and reaction monitoring, stopping the reaction immediately upon consumption of the starting material.[3]
-
Slow Reactions: Debenzylation of substrates with fluoro-substituents on the benzyl group is often slow.[6] If the reaction stalls, consider increasing catalyst loading, temperature, or switching to an alternative method.
Method 2: Lewis Acid-Mediated Cleavage
For molecules containing reducible functional groups (alkenes, azides, etc.) that are incompatible with hydrogenolysis, Lewis acid-mediated cleavage is a powerful alternative. Boron trichloride (BCl₃) is particularly effective for cleaving benzyl ethers.[10]
Principle of Operation: The Lewis acid (BCl₃) coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This process generates a benzyl cation, which can be trapped by a scavenger to prevent unwanted side reactions like Friedel-Crafts alkylation of electron-rich aromatic rings in the substrate.[11]
Caption: Mechanism of BCl₃-mediated debenzylation with a scavenger.
Protocol 2: Debenzylation with BCl₃ and a Cation Scavenger
This protocol is highly chemoselective and effective at low temperatures, preserving many sensitive functional groups.[11]
Materials:
-
Fluorinated benzyl ether substrate
-
Boron trichloride (BCl₃), 1.0 M solution in DCM
-
Cation Scavenger: Pentamethylbenzene or Anisole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
SAFETY: BCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions using oven-dried glassware.
-
Dissolve the fluorinated benzyl ether (1.0 eq) and the cation scavenger (e.g., pentamethylbenzene, 3.0 eq) in anhydrous DCM under an inert atmosphere.[11]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BCl₃ (1.0 M solution in DCM, 2.0 eq) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the reaction by slowly adding methanol, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Field Insights for Fluorinated Substrates:
-
High Chemoselectivity: This method is exceptionally tolerant of functional groups that are sensitive to reduction, such as esters, nitro groups, and azides.[11]
-
Scavenger is Crucial: The use of a non-nucleophilic cation scavenger like pentamethylbenzene is essential to prevent the liberated benzyl cation from re-alkylating the desired product or other electron-rich sites.[11]
Method 3: Oxidative Cleavage
Oxidative cleavage is most efficient for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, but can be applied to simple benzyl ethers under certain conditions.[12] The most common reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Principle of Operation: The reaction proceeds through a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation. This intermediate collapses to form a benzylic cation, which is then hydrolyzed during workup to release the free alcohol.[9]
Protocol 3: Oxidative Debenzylation with DDQ
This method is useful when both reductive and strongly acidic conditions must be avoided.
Materials:
-
Fluorinated benzyl ether substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvent: Dichloromethane (DCM) and Water (e.g., 18:1 mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the fluorinated benzyl ether (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 - 2.5 eq) portion-wise to the stirring solution at room temperature. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® to remove solid byproducts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Field Insights for Fluorinated Substrates:
-
Substrate Limitation: This method is generally ineffective for benzyl ethers bearing electron-withdrawing fluoro-substituents on the benzyl ring. However, it can be effective if the fluorine atoms are on the core molecule and the benzyl group itself is unsubstituted.
-
Selectivity: DDQ shows high selectivity for cleaving more electron-rich ethers. For example, a PMB ether can often be cleaved in the presence of a simple benzyl ether.[12]
Comparative Summary and Troubleshooting
| Method | Reagents & Conditions | Pros | Cons | Suitability for Fluorinated Compounds |
| Catalytic Hydrogenolysis | H₂ or donor, Pd/C, RT | Very mild, clean byproducts, high yield. | Incompatible with reducible groups (alkenes, Cbz, etc.). | High (with caution): Risk of hydrodefluorination. Reaction may be slow if F is on the benzyl ring.[3][6] |
| Lewis Acid Cleavage | BCl₃, Scavenger, DCM, -78 °C | Excellent chemoselectivity, rapid reaction. | Requires strictly anhydrous conditions; BCl₃ is highly corrosive. | Excellent: The preferred method for complex molecules with reducible groups.[11] |
| Oxidative Cleavage | DDQ, DCM/H₂O, RT | Tolerates many functional groups; avoids metals and strong acids. | Primarily for electron-rich benzyl ethers; DDQ is toxic. | Conditional: Generally poor if F is on the benzyl ring. Useful if F is on the core molecule and the Bn group is unsubstituted.[12] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Reaction Stalled (Hydrogenolysis) | 1. Catalyst poisoning.2. Electronic deactivation by fluorine. | 1. Use a higher catalyst loading or a different catalyst (e.g., Pd(OH)₂).2. Increase H₂ pressure or switch to the BCl₃ method. |
| Hydrodefluorination Observed | Catalyst is too active or reaction time is too long. | 1. Stop the reaction as soon as the starting material is consumed.2. Use a less active catalyst or switch to a non-reductive method (BCl₃ or DDQ).[3] |
| Friedel-Crafts Byproducts (BCl₃) | Benzyl cation was not effectively trapped. | Ensure an adequate amount (≥3 eq) of a non-Lewis-basic scavenger like pentamethylbenzene is used.[11] |
| Incomplete Reaction (DDQ) | Benzyl group is not sufficiently electron-rich. | This method is likely unsuitable. Switch to hydrogenolysis or the BCl₃ method. |
Safety Precautions
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle carefully, preferably as a slurry in solvent. Do not allow the filtered catalyst to dry completely on the filter paper.
-
Hydrogen Gas (H₂): Highly flammable and explosive. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Purge all reaction vessels with inert gas before and after use.
-
Boron Trichloride (BCl₃): Extremely corrosive and toxic. Reacts violently with water to release HCl gas. Always handle in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use anhydrous solvents and techniques.
-
DDQ: Toxic and an irritant. Avoid inhalation of dust and contact with skin.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Retrieved from [Link]
-
Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3, 39-46. Retrieved from [Link]
-
Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. Retrieved from [Link]
-
Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993, 663-664. Retrieved from [Link]
- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3, 39-46.
-
Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008, 1977-1980. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Retrieved from [Link]
-
ACS Publications. (1951). Catalytic Debenzylation. III. The Influence of α-Substitution on the Ease of Hydrogenolysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2006). DE-O-BENZYLATION OF STERICALLY HINDERED BENZYL ETHERS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Lewis acid-promoted hydrofluorination of alkynyl sulfides to generate α-fluorovinyl thioethers. Retrieved from [Link]
-
Organic Chemistry Portal. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985, 76-77. Retrieved from [Link]
-
ChemRxiv. (n.d.). Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State. Retrieved from [Link]
-
RSC Publishing. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]
-
ACS Publications. (1980). Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Retrieved from [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
PubMed Central. (n.d.). Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
PubMed. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Retrieved from [Link]
-
National Institutes of Health. (2023). Deoxyfluorination of Electron-Deficient Phenols. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
-
Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ananthan, S. S. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]
Sources
- 1. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 3. nacatsoc.org [nacatsoc.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. wiserpub.com [wiserpub.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support guide for the deprotection of 1-(benzyloxy)-3,5-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing the benzyl protecting group from this specific fluorinated aryl ether. The presence of two electron-withdrawing fluorine atoms on the aromatic ring introduces unique challenges not always encountered with standard benzyl ethers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve successful and efficient deprotection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the debenzylation of this compound, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Incomplete or Sluggish Reaction via Catalytic Hydrogenation
Question: I am attempting to deprotect this compound using standard Pd/C and a hydrogen balloon, but the reaction is extremely slow or stalls completely. What's going wrong?
Answer:
This is a common challenge. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the C-O bond cleavage in the benzyl ether more difficult under standard hydrogenolysis conditions.
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: Standard 10% Pd/C may not be active enough.[1]
-
Solution 1: Use a More Active Catalyst. Switch to Pearlman's catalyst (Pd(OH)₂/C). It is generally more effective for debenzylating electron-deficient systems.[1]
-
Solution 2: Increase Catalyst Loading. Increase the weight percentage of your 10% Pd/C catalyst from the typical 10% w/w to 20-30% w/w relative to the substrate.
-
-
Low Hydrogen Pressure: A hydrogen balloon provides only atmospheric pressure, which may be insufficient.
-
Solution: Increase Hydrogen Pressure. If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 50-100 psi. This increases the concentration of hydrogen on the catalyst surface, accelerating the reaction.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: Optimize the Solvent. While methanol and ethanol are common, adding a small amount of acetic acid can protonate the ether oxygen, facilitating cleavage.[1] However, be mindful of potential side reactions if your molecule is acid-sensitive.
-
-
Catalyst Poisoning: Trace impurities in your starting material or solvent (e.g., sulfur-containing compounds) can poison the palladium catalyst.
-
Solution: Purify Starting Materials. Ensure your this compound and solvent are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture through a fresh pad of Celite and adding new catalyst may help.
-
Issue 2: Formation of Side Products with Lewis Acid Reagents (e.g., BBr₃, BCl₃)
Question: I'm using Boron Tribromide (BBr₃) to cleave the benzyl ether, but I'm observing significant formation of what appears to be C-benzylated byproducts on the aromatic ring. How can I prevent this?
Answer:
This side reaction is a classic problem when using strong Lewis acids for debenzylation. The Lewis acid coordinates to the ether oxygen, leading to cleavage that generates a benzyl cation (Bn⁺). This highly reactive electrophile can then attack the electron-rich aromatic ring of another molecule of starting material or product, leading to unwanted C-alkylation.
Probable Causes & Solutions:
-
Unscavenged Benzyl Cation: The generated benzyl cation is free to react with any available nucleophile, including the aromatic ring.
-
Solution 1: Use a Cation Scavenger. The addition of a cation scavenger is crucial. Pentamethylbenzene is an excellent choice as it is highly nucleophilic and will trap the benzyl cation, preventing it from reacting with your desired product.[2][3] Use 2-3 equivalents of the scavenger.
-
Solution 2: Low Temperature. Perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity of the benzyl cation and minimize side reactions.[2]
-
-
Choice of Lewis Acid: BBr₃ is a very strong Lewis acid and can be aggressive.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Is Catalytic Transfer Hydrogenation (CTH) a viable alternative to high-pressure hydrogenation?
A1: Absolutely. CTH is an excellent and often safer alternative, as it avoids the need for high-pressure hydrogen gas.[8] A hydrogen donor like formic acid or ammonium formate is used to generate hydrogen in situ.[8][9][10] For your specific substrate, CTH with Pd/C and ammonium formate in methanol can be very effective. This method often requires heating (reflux) to achieve a reasonable reaction rate.
Q2: My molecule has other functional groups sensitive to reduction (e.g., an alkene or nitro group). How can I selectively deprotect the benzyl ether?
A2: This is a common challenge in complex molecule synthesis.
-
For Hydrogenation-Sensitive Groups: Catalytic hydrogenation is not suitable. Instead, a Lewis acid-mediated method at low temperature with a cation scavenger, such as BCl₃ and pentamethylbenzene, would be the preferred choice.[2] This method is known to tolerate a wide range of functional groups.[2]
-
Visible-Light Photoredox Catalysis: A modern and mild alternative involves using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation.[11] This oxidative cleavage method is compatible with many reducible functional groups.[11]
Q3: Can I use strong acids like HBr or trifluoroacetic acid (TFA) for the deprotection?
A3: While strong protic acids can cleave benzyl ethers, this method is often harsh and lacks selectivity.[12] For an electron-deficient substrate like this compound, extremely harsh conditions would likely be required, leading to decomposition. Furthermore, the use of TFA alone can lead to C-benzylation byproducts.[3] If you must use TFA, the addition of a scavenger like thioanisole or pentamethylbenzene is essential.[3]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the deprotection of this compound.
Caption: Troubleshooting workflow for debenzylation.
Mechanism: Role of a Cation Scavenger
This diagram illustrates how a cation scavenger prevents C-benzylation during Lewis acid-mediated deprotection.
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Purification of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support guide for the purification of 1-(benzyloxy)-3,5-difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target compound is critical for selecting an appropriate purification strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₂O | [1] |
| Molecular Weight | 220.21 g/mol | [1] |
| Appearance | Typically a colorless liquid or low-melting solid | [2] (related compounds) |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | General chemical knowledge |
| Polarity | Moderately polar due to the ether linkage, but the fluorinated aromatic ring and benzyl group provide significant non-polar character. | Inferred from structure |
Q2: What are the most common impurities I might encounter during the synthesis of this compound?
Impurities are typically unreacted starting materials or byproducts from side reactions. The most common synthesis is a Williamson ether synthesis between a 3,5-difluorophenol salt and a benzyl halide.
| Impurity | Origin | Removal Strategy |
| 3,5-Difluorophenol | Unreacted starting material | Aqueous base wash (e.g., 1M NaOH) to deprotonate the phenol, making it water-soluble. |
| Benzyl Bromide/Chloride | Unreacted starting material | Volatile, can be partially removed under high vacuum. Readily separated by silica gel chromatography. |
| Benzyl Alcohol | Hydrolysis of benzyl halide | Can be removed by an aqueous wash, but more effectively separated by silica gel chromatography. |
| Dibenzyl Ether | Self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol | Non-polar impurity. Best removed by silica gel chromatography; typically has a high Rf. |
| 1-Bromo-3,5-difluorobenzene | If synthesis starts from this material via nucleophilic substitution | Separable by silica gel chromatography. |
Q3: Which purification method is best for my sample: chromatography, recrystallization, or distillation?
The optimal method depends on the nature of the impurities and the scale of your reaction. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: What are good starting conditions for Thin-Layer Chromatography (TLC) analysis?
TLC is essential for assessing purity and optimizing column chromatography conditions.[3] For this compound, a good starting point is silica gel plates visualized under UV light (254 nm).
| Solvent System (v/v) | Expected Rf of Product | Notes |
| 95:5 Hexanes:Ethyl Acetate | ~0.3 - 0.4 | Excellent starting point for resolving the product from polar impurities like benzyl alcohol or 3,5-difluorophenol. |
| 90:10 Hexanes:Ethyl Acetate | ~0.5 - 0.6 | Use if the product's Rf is too low in the 95:5 system. |
| 80:20 Hexanes:Dichloromethane | ~0.4 - 0.5 | A good alternative if co-elution is an issue with acetate-based systems.[4] |
An ideal Rf value for column chromatography is between 0.3 and 0.4, as this provides a good balance between separation and elution time.[5]
Troubleshooting Guide
Problem: My crude NMR shows significant amounts of unreacted 3,5-difluorophenol.
-
Cause: The phenolic starting material is acidic and will appear as a distinct spot on TLC, often streaking if the concentration is high. It is also soluble in the organic phase.
-
Solution: Perform a liquid-liquid extraction before chromatography. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer 2-3 times with a mild base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Afterward, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This simple step removes the majority of acidic impurities and reduces the burden on subsequent purification steps.
Problem: I see a non-polar impurity on my TLC that runs with the solvent front (Rf ≈ 1.0).
-
Cause: This is likely dibenzyl ether, a common byproduct formed from the self-condensation of benzyl alcohol, which can be present as an impurity in the benzyl bromide starting material or formed in situ under basic conditions. It is significantly less polar than the desired product.
-
Solution: This impurity is easily separated by flash column chromatography. Using a solvent system where the product has an Rf of ~0.3 (e.g., 95:5 hexanes:ethyl acetate) will ensure that the non-polar dibenzyl ether elutes quickly in the first few column volumes, well ahead of the desired compound.
Problem: My product co-elutes with an unknown impurity during column chromatography.
-
Cause: The chosen solvent system does not provide adequate selectivity between your product and the impurity.
-
Solution & Rationale:
-
Decrease Solvent Polarity: If the impurity is slightly more polar than your product (lower Rf), reducing the amount of the polar eluent (e.g., moving from 90:10 to 95:5 hexanes:ethyl acetate) will increase the retention time of both compounds on the silica gel, potentially enhancing their separation.
-
Change Solvent System: Solvents have different selectivities. If a hexanes/ethyl acetate system fails, switch to a different solvent combination. A good alternative is a hexanes/dichloromethane gradient.[4] Dichloromethane offers different hydrogen bonding capabilities compared to ethyl acetate, which can alter the relative affinities of the compounds for the stationary phase, often resolving co-eluting spots.
-
Use a Finer Mesh Silica: For difficult separations, using a higher-resolution stationary phase, such as 300-400 mesh silica gel, can improve the efficiency of the separation.[4]
-
Problem: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.
-
Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can be caused by using a solvent with a boiling point that is too high, cooling the solution too rapidly, or the presence of impurities that depress the melting point.
-
Solution & Rationale:
-
Re-heat and Add More Solvent: Heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to ensure you are not at the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling out, while slow cooling provides the necessary time for crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvents: If the problem persists, the solvent system may be inappropriate. Try a more non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of ether, which may have better solubility characteristics for your compound at different temperatures.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a multi-gram scale.
-
TLC Optimization: Determine the optimal eluent system using TLC. A good target is a system that gives the product an Rf of ~0.3, such as 95:5 hexanes:ethyl acetate.[5]
-
Column Packing:
-
Select a glass column with an appropriate diameter for your sample size (e.g., a 40 mm diameter column for 1-5 g of crude material).
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top surface.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol is suitable if the crude product is a solid and contains impurities with different solubility profiles.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude material in various solvents (e.g., hexanes, heptane, isopropanol, ethanol/water). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven until a constant weight is achieved.
-
References
-
PubChem. 1-(Benzyloxy)-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]
-
Supporting Information For Nickel-Catalyzed Defluorinative Cross-Coupling of gem-Difluoroalkenes with Arylboronic Acids. The Royal Society of Chemistry. [Link]
-
Supporting Information - General information. The Royal Society of Chemistry. [Link]
-
PubChem. CID 159732874. National Center for Biotechnology Information. [Link]
-
iChemical. 1-bromomethyl-3,5-difluoro-benzene. [Link]
-
Allfluoro pharmaceutical co. ltd. This compound. [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents.
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
Sources
Technical Support Center: Navigating the Synthetic Utility of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support center for 1-(benzyloxy)-3,5-difluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-tested insights to anticipate and troubleshoot potential side reactions, ensuring the integrity and efficiency of your experimental outcomes. The following content is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on this compound. I'm observing a complex mixture of products with poor regioselectivity. What is causing this and how can I improve it?
Answer:
This is a common challenge stemming from the competing directing effects of the substituents on the aromatic ring. The benzyloxy group is a moderately activating ortho, para-director due to the resonance donation of the oxygen lone pairs. Conversely, the fluorine atoms are deactivating via induction but are also ortho, para-directors through resonance.[1][2] This creates a scenario where multiple positions are electronically favored for substitution, leading to a mixture of isomers.
Causality of Poor Regioselectivity:
-
Position 4 (para to benzyloxy): Activated by the benzyloxy group and one fluorine atom.
-
Position 2 (ortho to benzyloxy): Activated by the benzyloxy group but potentially sterically hindered.
-
Position 6 (ortho to benzyloxy): Activated by the benzyloxy group but also potentially sterically hindered.
Direct bromination of the parent 1,3-difluorobenzene is known to be unselective, yielding the 1-bromo-2,4-difluorobenzene isomer, which underscores the difficulty in controlling regioselectivity in these systems.
Troubleshooting Protocol: Improving Regioselectivity
To circumvent this issue, a Directed ortho-Metalation (DoM) strategy is highly recommended over classical electrophilic aromatic substitution. This approach offers superior regiocontrol.
Experimental Protocol: Directed ortho-Metalation-Bromination
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (tetrahydrofuran) at -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The benzyloxy group will direct the lithiation to the C2 position.[3]
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching with Electrophile: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
This method will yield the 2-bromo-1-(benzyloxy)-3,5-difluorobenzene with high regioselectivity.
FAQ 2: Competing Lithiation Sites
Question: During my Directed ortho-Metalation (DoM) reaction, I am seeing a significant amount of a side product that appears to be a rearranged or decomposed material. What is happening?
Answer:
You are likely observing the result of competitive lithiation at the benzylic position (the -CH2- group). The protons on the carbon adjacent to the ether oxygen are also acidic and can be deprotonated by strong bases like n-butyllithium or sec-butyllithium, especially if the reaction temperature is not rigorously controlled.[4][5]
Mechanism of Side Reaction:
Deprotonation at the benzylic position generates an α-lithiobenzyl ether. This intermediate is known to undergo a[6][7]-Wittig rearrangement, which will lead to undesired side products.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict control at -78 °C. | Lower temperatures favor the kinetically faster ortho-lithiation over benzylic lithiation. |
| Base Addition | Add the organolithium reagent slowly and dropwise. | Prevents localized heating that can promote the side reaction. |
| Solvent | Use anhydrous THF. | Ensures the stability of the organolithium species. |
DOT Diagram: Competing Lithiation Pathways
Caption: Competing lithiation pathways for this compound.
FAQ 3: Benzyl Ether Cleavage
Question: I need to deprotect the hydroxyl group but am struggling with cleaving the benzyl ether without affecting other sensitive functional groups in my molecule. What are my options?
Answer:
The cleavage of the benzyl ether in this compound can be accomplished through several methods. The choice of method depends on the stability of other functional groups in your molecule. The presence of fluorine atoms can sometimes make standard hydrogenolysis conditions more sluggish.
Comparison of Deprotection Methods:
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high-yielding. | May reduce other functional groups (alkenes, alkynes, nitro groups). Can be slow with fluorinated substrates. |
| Catalytic Transfer Hydrogenolysis | Pd/C, Formic Acid or Cyclohexene | Milder than H₂, avoids high pressure.[8] | Formic acid can be acidic; may not be suitable for acid-sensitive substrates. |
| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for robust molecules. | Harsh conditions, not suitable for acid-labile groups.[9] |
| Oxidative Cleavage | DDQ (for activated ethers) | Orthogonal to many other protecting groups. | The electron-withdrawing fluorine atoms may deactivate the benzyl group towards oxidation. |
Recommended Protocol: Catalytic Transfer Hydrogenolysis
This method is often a good balance of reactivity and mildness.
-
Dissolution: Dissolve the benzylated compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10-20 mol%).
-
Hydrogen Donor: Add formic acid (5-10 eq) or cyclohexene (10-20 eq).
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate and purify the resulting phenol as needed.
FAQ 4: Nucleophilic Aromatic Substitution (SNAr)
Question: Can I displace one of the fluorine atoms via a nucleophilic aromatic substitution (SNAr) reaction?
Answer:
While the fluorine atoms are good leaving groups for SNAr, the reaction is generally challenging on this compound without the presence of a strongly electron-withdrawing group (ortho or para to the fluorine). The benzyloxy group is electron-donating by resonance, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.[10][11]
For a successful SNAr reaction, you would typically need a group like a nitro or cyano group on the ring to stabilize the intermediate. If your synthetic strategy allows, consider introducing such a group first.
DOT Diagram: Feasibility of SNAr
Caption: SNAr is disfavored without an electron-withdrawing group.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hartwig, J. F. (2010).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Myers, A. G. Research Group. Directed ortho metalation. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related dilithio species. Chemical Reviews, 90(6), 879-933.
-
Wikipedia. Directed ortho metalation. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve your reaction yields and product purity.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved via the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 3,5-difluorophenol with a benzyl halide. While seemingly straightforward, this SN2 reaction can be prone to several challenges that can significantly impact the yield and purity of the desired product. This guide will address these common issues and provide evidence-based solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and offers targeted solutions.
Issue 1: Low or No Product Yield
A low yield of the desired ether is the most common problem encountered in this synthesis. Several factors can contribute to this issue.
Potential Cause 1: Incomplete Deprotonation of 3,5-Difluorophenol
-
Scientific Rationale: The Williamson ether synthesis requires the formation of a phenoxide ion, which acts as the nucleophile.[1][3] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a slow or incomplete reaction.
-
Solution:
-
Choice of Base: Use a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] For aryl ethers, these are often more effective than stronger bases like sodium hydride (NaH), which can sometimes lead to side reactions.[4]
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. Often, a slight excess (1.1-1.5 equivalents) can be beneficial to drive the deprotonation to completion.
-
Potential Cause 2: Poor Quality of Reagents
-
Scientific Rationale: The purity of starting materials is critical. 3,5-difluorophenol can be hygroscopic, and the presence of water can quench the phenoxide and react with the benzyl halide. Benzyl bromide or chloride can degrade over time, releasing hydrohalic acids that can neutralize the base.
-
Solution:
-
Starting Material Purity: Use freshly distilled or recrystallized 3,5-difluorophenol. Ensure benzyl halide is of high purity and stored under an inert atmosphere.
-
Moisture Control: Dry the reaction solvent and glassware thoroughly before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[6]
-
Potential Cause 3: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity.[1][4]
-
Solution:
Issue 2: Formation of Side Products
The presence of impurities in the final product can complicate purification and reduce the overall yield.
Potential Cause 1: C-Alkylation
-
Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially with more reactive electrophiles or under certain reaction conditions.[4]
-
Solution:
-
Reaction Conditions: Running the reaction at a moderate temperature (typically 50-100 °C) can favor O-alkylation.[1] Using less reactive benzyl halides (e.g., benzyl chloride instead of benzyl bromide) may also reduce the incidence of C-alkylation, though this may require longer reaction times or higher temperatures.
-
Potential Cause 2: Elimination Reaction of Benzyl Halide
-
Scientific Rationale: While primary halides like benzyl halides are less prone to elimination than secondary or tertiary halides, it can still occur, especially in the presence of a strong, sterically hindered base.[3][7]
-
Solution:
-
Base Selection: Using a less sterically hindered base like potassium carbonate is preferable to bases like potassium tert-butoxide in this context.
-
Issue 3: Difficult Purification
Separating the desired product from unreacted starting materials and byproducts can be challenging.
Potential Cause 1: Similar Polarity of Product and Starting Material
-
Scientific Rationale: Both this compound and unreacted benzyl halide can have similar polarities, making their separation by column chromatography difficult.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent (typically the 3,5-difluorophenol).
-
Work-up Procedure: A proper aqueous work-up can help remove some impurities. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can remove any unreacted 3,5-difluorophenol.
-
Chromatography: If column chromatography is necessary, careful selection of the eluent system is crucial. A gradient elution may be required to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. The mechanism involves two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3,5-difluorophenol, forming a nucleophilic 3,5-difluorophenoxide ion.[8]
-
Nucleophilic Substitution: The 3,5-difluorophenoxide ion attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group to form the desired this compound.[8]
Caption: Williamson ether synthesis of this compound.
Q2: Which benzyl halide is better to use, benzyl bromide or benzyl chloride?
A2: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. This means the reaction with benzyl bromide will likely proceed faster or at a lower temperature. However, benzyl chloride is less expensive and more stable. If you are struggling with side reactions, using the less reactive benzyl chloride might be advantageous.
Q3: Can I use a phase transfer catalyst?
A3: Yes, a phase transfer catalyst (PTC) can be very effective in this synthesis, especially when using a carbonate base which has limited solubility in many organic solvents.[1][9] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with the benzyl halide occurs.[1] This can significantly increase the reaction rate and allow for milder reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8] Spot the reaction mixture alongside the starting materials (3,5-difluorophenol and benzyl halide) on a TLC plate. The disappearance of the limiting reactant (usually the phenol) and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3,5-Difluorophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.[8]
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 eq) | Effective for aryl ether synthesis, minimizes side reactions.[4] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent, enhances SN2 reaction rate.[1][4] |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction without promoting side reactions.[8] |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from interfering with the reaction. |
| Optional Additive | Phase Transfer Catalyst (e.g., TBAB) | Improves reaction rate with sparingly soluble bases.[1][9] |
Troubleshooting Workflow Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. francis-press.com [francis-press.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
troubleshooting failed reactions of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support center for 1-(benzyloxy)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the introduction of a 3,5-difluorophenoxy moiety. The molecule's reactivity is governed by the interplay of three key features:
-
The Benzyl Ether Protecting Group: While robust, the benzyl group can be labile under certain acidic, basic, or reductive conditions. A common failure in reactions involving this molecule is the unintended cleavage of this ether.
-
The Electron-Withdrawing Fluorine Atoms: The two fluorine atoms significantly activate the aromatic ring towards nucleophilic attack and direct ortho-metalation. However, they also influence the acidity of the ring protons.
-
The Aromatic Ring: The benzene ring can undergo electrophilic and nucleophilic substitution, as well as metalation.
Understanding the delicate balance of reactivity between these groups is crucial for successful experimentation. This guide will walk you through troubleshooting the most common failed reactions.
Section 1: Troubleshooting Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the functionalization of this compound, allowing for the introduction of an electrophile at the C2 position. However, this reaction is highly sensitive to conditions.
FAQ 1: I am attempting an ortho-lithiation of this compound with n-BuLi, but I am seeing no reaction or very low conversion to my desired product after quenching with an electrophile. What could be the issue?
Answer:
This is a common issue that can stem from several factors, primarily related to the activity of the organolithium reagent and the reaction conditions.
Potential Causes and Solutions:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and can be partially or fully quenched by moisture or air.
-
Troubleshooting Protocol:
-
Titrate your n-BuLi: Before setting up the reaction, it is crucial to determine the exact molarity of your n-BuLi solution. The Gilman double titration is a reliable method.
-
Use fresh, properly stored reagent: Ensure your n-BuLi has been stored under an inert atmosphere (argon or nitrogen) and at the recommended temperature.
-
Handle with care: Use dry, clean syringes and needles for transfer, and maintain a positive pressure of inert gas throughout the process.
-
-
-
Inadequate Reaction Conditions: The temperature and solvent system are critical for successful lithiation.
-
Troubleshooting Protocol:
-
Temperature Control: The lithiation of this compound should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for this reaction as it can solvate the lithium cation, breaking down n-BuLi aggregates and increasing its reactivity.[1] Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is from a sealed, anhydrous bottle.
-
Reaction Time: Allow sufficient time for the deprotonation to occur. Typically, 1-2 hours at -78 °C is adequate before adding the electrophile.
-
-
-
Competitive Benzylic Lithiation: The benzylic protons on the protecting group can also be deprotonated by strong bases, although the aryl protons are generally more acidic in this system due to the directing effect of the ether oxygen.[1]
-
Troubleshooting Protocol:
-
Use of a Hindered Base: Switching to a more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can sometimes favor ortho-lithiation over benzylic lithiation. However, these reagents are more reactive and require careful handling.
-
Additive Effects: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate ortho-lithiation by coordinating to the lithium ion and bringing the base in close proximity to the ortho-proton.
-
-
Logical Workflow for Troubleshooting Failed Ortho-Lithiation
Caption: Troubleshooting workflow for ortho-lithiation.
Section 2: Unintended Cleavage of the Benzyl Ether Protecting Group
The benzyl ether is a relatively stable protecting group, but it can be cleaved under a variety of conditions, leading to the formation of 3,5-difluorophenol and other byproducts.
FAQ 2: During my reaction, I am observing significant amounts of 3,5-difluorophenol, indicating that the benzyl ether is being cleaved. How can I prevent this?
Answer:
Unintended debenzylation is a frequent problem and the solution depends on the specific reaction conditions you are employing.
Potential Causes and Solutions:
-
Acidic Conditions: The benzyl ether is susceptible to cleavage by strong acids.
-
Troubleshooting Protocol:
-
Avoid Protic Acids: If your reaction generates protic acids, consider adding a non-nucleophilic base to neutralize them in situ.
-
Use Aprotic Lewis Acids with Caution: Some Lewis acids can also promote benzyl ether cleavage. If a Lewis acid is required, choose a milder one or perform the reaction at a lower temperature.
-
-
-
Reductive Cleavage (Hydrogenolysis): The most common method for benzyl ether deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[2] If your reaction involves reagents that can act as a source of hydrogen or contains a hydrogenation catalyst, you risk cleaving the protecting group.
-
Troubleshooting Protocol:
-
Avoid Catalytic Hydrogenation Conditions: If other functional groups in your molecule require reduction, consider alternative reducing agents that are not known to cleave benzyl ethers (e.g., NaBH₄ for ketones/aldehydes).
-
Catalyst Poisoning: In some cases, if a palladium catalyst is being used for another transformation (e.g., a cross-coupling reaction), the presence of hydrogen sources (even adventitious ones) can lead to debenzylation. Ensure your reaction is rigorously degassed and under an inert atmosphere.
-
-
-
Strongly Basic/Nucleophilic Conditions: While generally stable to bases, very strong bases or nucleophiles can attack the benzylic carbon, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a Less Nucleophilic Base: If a base is required, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a carbonate base.
-
-
Table 1: Stability of Benzyl Ethers under Various Conditions
| Condition Category | Reagents to Avoid (if debenzylation is not desired) | Recommended Alternatives |
| Acidic | Strong protic acids (HCl, H₂SO₄), strong Lewis acids (BCl₃, BBr₃) | Weaker Lewis acids (e.g., ZnCl₂), non-acidic conditions |
| Reductive | H₂ with Pd, Pt, or Ni catalysts, dissolving metal reductions (Na/NH₃) | Hydride reagents (e.g., NaBH₄, LiAlH₄) for other reductions |
| Oxidative | Strong oxidizing agents (e.g., DDQ, CAN) | Milder oxidizing agents specific to the desired transformation |
| Strongly Basic | Very strong organometallics at elevated temperatures | Lower temperatures, less nucleophilic bases |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on this compound make the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). However, these reactions can be sluggish or fail altogether.
FAQ 3: I am trying to displace one of the fluorine atoms with a nucleophile, but the reaction is not proceeding. What can I do to promote the reaction?
Answer:
Successful SNAr on this substrate depends on the nucleophilicity of your reagent, the solvent, and the temperature.
Potential Causes and Solutions:
-
Insufficiently Activated Ring: While the two fluorine atoms are activating, for some weaker nucleophiles, the ring may not be electron-deficient enough.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the temperature, while monitoring for potential debenzylation.
-
Use a More Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[3][4]
-
-
-
Poor Nucleophile: The success of the reaction is highly dependent on the strength of the nucleophile.
-
Troubleshooting Protocol:
-
Generate a More Potent Nucleophile: If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) will deprotonate it to generate the more nucleophilic conjugate base.
-
Consider a Different Nucleophile: If possible, switching to a more nucleophilic reagent may be necessary.
-
-
-
Presence of Water: Trace amounts of water can protonate your nucleophile, reducing its efficacy.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
-
Diagram of a Typical SNAr Reaction Pathway
Caption: SNAr reaction pathway.
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Ortho-Lithiation and Quenching with an Electrophile
Materials:
-
This compound
-
Anhydrous THF
-
n-Butyllithium (titrated solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Hartwig, J. F. (2010).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- U.S. Patent No. 5,504,264. (1996). Process for preparing 1,3-difluorobenzene.
- European Patent No. EP0776877A1. (1997).
- Canadian Patent No. CA2191652A1. (1997). Process for preparing 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
-
MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(4), M1093. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
-
Chemsrc. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
Sources
stability of 1-(Benzyloxy)-3,5-difluorobenzene under acidic conditions
Answering the user's request.
Technical Support Center: 1-(Benzyloxy)-3,5-difluorobenzene
A Guide to Understanding and Managing Stability in Acidic Media
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in synthetic routes that involve acidic conditions. Here, we address common questions and troubleshooting scenarios related to the stability of the benzyl ether protecting group in this specific fluorinated molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzyl ether cleavage in an acidic environment?
Benzyl ethers are commonly used as protecting groups for hydroxyl functionalities due to their general stability. However, they are susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the ether oxygen, which transforms the hydroxyl group of the resulting phenol into a better leaving group.[1] For aryl benzyl ethers, the cleavage typically follows an SN1 pathway due to the ability to form a resonance-stabilized benzyl carbocation.[2][3]
The general mechanism involves two key steps:
-
Protonation: A strong acid protonates the ether oxygen, creating a positively charged intermediate.
-
Dissociation: The C-O bond cleaves, releasing the phenol and a stable benzyl carbocation. This is typically the rate-determining step.[2] The carbocation is then quenched by a nucleophile present in the medium (e.g., water, a halide ion, or the solvent).
Q2: How do the 3,5-difluoro substituents on the phenyl ring influence the stability of this compound in acid?
The two fluorine atoms on the phenyl ring significantly impact the molecule's stability, primarily by exerting a strong electron-withdrawing inductive effect. This has two major consequences:
-
Decreased Basicity of Ether Oxygen: The electron density on the ether oxygen is reduced by the pull from the difluorinated ring. This makes the oxygen less basic and therefore more difficult to protonate. Since protonation is the requisite first step for cleavage, more forcing (i.e., more strongly acidic) conditions are required to initiate the reaction compared to a non-fluorinated analogue.
-
Increased Stability of the Leaving Group: The electron-withdrawing fluorine atoms stabilize the resulting 3,5-difluorophenol leaving group.
Collectively, these electronic effects render this compound more stable under acidic conditions than its non-fluorinated counterpart, benzyl phenyl ether. Studies on similar fluorinated ethers have confirmed that the presence of electronegative fluorine atoms on the aromatic ring can hinder the deprotection process.[4] The inherent chemical resistance and thermal stability of fluoroaromatic compounds also contribute to this enhanced stability.[5][6]
Q3: Under which specific acidic conditions should I be concerned about degradation?
While more stable, the compound is not inert. Degradation becomes a significant risk under "strong" acidic conditions. The definition of "strong" is context-dependent, but generally includes:
-
Strong Protic Acids: Concentrated mineral acids such as HBr, HI, and to a lesser extent, HCl and H₂SO₄, will readily cleave the ether.[1][3]
-
Strong Lewis Acids: Reagents like boron trichloride (BCl₃), boron tribromide (BBr₃), and aluminum chloride (AlCl₃) are highly effective at cleaving benzyl ethers and should be avoided if stability is desired.[7][8]
-
Elevated Temperatures: Heating the reaction mixture significantly accelerates the rate of cleavage, even with moderately strong acids.
The choice of solvent can also play a role. Protic or nucleophilic solvents can participate in the reaction by trapping the benzyl carbocation.
Q4: How can I monitor the stability of this compound during my experiment?
Regular monitoring is crucial when working near the edge of the compound's stability window. Several analytical techniques are suitable:
-
Thin-Layer Chromatography (TLC): The simplest method for qualitative monitoring. The appearance of a new, more polar spot corresponding to 3,5-difluorophenol is a clear indicator of cleavage.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. You can track the disappearance of the starting material peak and the appearance of the product peak over time to determine the rate and extent of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The benzylic protons (-O-CH₂ -Ph) of the starting material appear as a characteristic singlet around 5.1 ppm. Upon cleavage, this signal will disappear, and new signals corresponding to the byproducts (e.g., toluene or benzyl bromide) will emerge.
Troubleshooting Guide: Minimizing Unwanted Cleavage
You've designed a synthesis that requires an acidic step, but you want to preserve the benzyl ether protecting group on your this compound substrate. This section provides actionable solutions to common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant degradation (>10%) observed by HPLC/TLC. | The acid is too strong (e.g., concentrated HCl, H₂SO₄). | Switch to a weaker organic acid like trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or even acetic acid. Consider using a solid-supported acid (e.g., Amberlyst-15) which can be filtered off, allowing for precise control over reaction time.[9][10] |
| Cleavage occurs even with a weaker acid. | The reaction temperature is too high. | Run the reaction at a lower temperature. Start at 0 °C or even -20 °C if the primary reaction allows. The rate of debenzylation is highly temperature-dependent. |
| Reaction is slow at low temperatures, but cleavage occurs upon warming. | Prolonged exposure to acidic conditions. | Optimize the primary reaction to reduce the required time. Investigate alternative catalysts or reagents that may accelerate the desired transformation without requiring harsh, prolonged acidic treatment. |
| Side products suggest reaction with the solvent. | The solvent is acting as a nucleophile (e.g., methanol, water). | If possible, switch to a non-nucleophilic solvent such as dichloromethane (DCM), toluene, or hexane. This will prevent the solvent from trapping the benzyl carbocation intermediate. |
Visualization of the Degradation Pathway
The primary mechanism for the acid-catalyzed cleavage of this compound is SN1. The following diagram illustrates this process.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wiserpub.com [wiserpub.com]
- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Debenzylation of Difluorobenzene Derivatives
Welcome to the technical support center for professionals engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of benzyl (Bn) protecting groups from difluorobenzene scaffolds. The presence of two electron-withdrawing fluorine atoms on the aromatic ring introduces unique challenges that necessitate careful consideration of deprotection strategies to ensure high yield and product integrity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the debenzylation of difluorobenzene derivatives, offering explanations and actionable solutions.
Question 1: My catalytic hydrogenation/transfer hydrogenation for removing a benzyl group from a difluorobenzene ether is extremely slow or has stalled completely. What's going on?
Answer:
Slow or stalled hydrogenolysis is a common issue, often exacerbated by the electronic properties of the difluorinated ring. Here are the likely causes and how to troubleshoot them:
-
Root Cause 1: Catalyst Poisoning. While less common than with nitrogen-containing heterocycles, trace impurities in your substrate or solvent can poison the palladium catalyst.[1]
-
Solution: Ensure your substrate is highly pure. Recrystallization or flash chromatography before the reaction can make a significant difference. Use high-purity, hydrogenolysis-grade solvents.
-
-
Root Cause 2: Poor Catalyst Activity. The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst will show reduced efficacy.
-
Solution: Use a fresh batch of a high-quality catalyst. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective than standard Pd/C.[2]
-
-
Root Cause 3: Inefficient Hydrogen Transfer (for transfer hydrogenolysis). The choice and quality of the hydrogen donor are critical.
-
Root Cause 4: Electronic Effects of the Difluoroaromatic Ring. The electron-withdrawing nature of the difluorobenzene ring can strengthen the aryl C-O bond, making it more resistant to cleavage compared to electron-rich or neutral aromatic systems.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). You can also increase the hydrogen pressure (if using H₂ gas) or the reaction temperature, but monitor carefully for side reactions.
-
Question 2: I'm observing defluorination as a side product during the debenzylation of my difluorobenzene derivative. How can I prevent this?
Answer:
The carbon-fluorine bond is generally robust, but under certain reductive conditions, particularly with prolonged reaction times or harsh conditions, hydrodefluorination can occur.[6]
-
Mitigation Strategy 1: Switch to a Milder Reductive Method.
-
Catalytic Transfer Hydrogenolysis: This method often employs milder conditions than high-pressure hydrogenation and can be more selective.[4][5] Using a hydrogen donor like ammonium formate or cyclohexene can provide a more controlled reaction.[3]
-
Catalyst Choice: The choice of catalyst support and palladium oxidation state can influence selectivity. It is advisable to screen a few different types of Pd/C catalysts or consider Pearlman's catalyst.[6]
-
-
Mitigation Strategy 2: Avoid Reductive Methods Altogether.
-
Lewis Acid-Mediated Cleavage: Reagents like boron trichloride (BCl₃) can effectively cleave benzyl ethers without affecting the C-F bond.[7][8]
-
Oxidative Debenzylation: If your molecule is stable to oxidation, using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be a highly selective alternative.[9][10]
-
Question 3: When I use a Lewis acid like BCl₃ for debenzylation, I get a complex mixture of products and low yield of my desired difluorophenol. What is happening?
Answer:
Lewis acid-mediated debenzylation proceeds via the formation of a benzyl cation. In the case of difluorobenzene, which is electron-deficient, this cation can be intercepted by other nucleophiles or lead to unwanted side reactions.
-
Root Cause: Uncontrolled Benzyl Cation. The liberated benzyl cation is a reactive electrophile that can re-react with the starting material, the product, or even the solvent, leading to Friedel-Crafts-type alkylation byproducts.
-
The Solution: Cation Scavengers. The key to a clean Lewis acid-mediated debenzylation is to trap the benzyl cation as it forms. Pentamethylbenzene is an excellent non-Lewis basic cation scavenger that does not coordinate with and deactivate the Lewis acid.[7][8] Thioanisole can also be used but may coordinate with the Lewis acid.
-
Caption: Role of a cation scavenger in BCl₃-mediated debenzylation.
Frequently Asked Questions (FAQs)
Q1: Which debenzylation method is generally the most reliable for difluorobenzene derivatives?
A1: There is no single "best" method, as the optimal choice depends on the other functional groups present in your molecule. However, for difluorinated systems, Lewis acid-mediated debenzylation with BCl₃ and a cation scavenger like pentamethylbenzene is often a highly reliable starting point.[7][8] This method is robust, generally high-yielding, and avoids the risk of defluorination that can be associated with reductive methods.
Q2: Can I use visible-light photocatalysis for debenzylating a difluorobenzene substrate?
A2: Yes, visible-light-mediated oxidative debenzylation is a very promising and mild alternative.[9][10] This method often uses a photocatalyst like DDQ and is compatible with a wide range of functional groups that might be sensitive to reductive or strongly acidic conditions. Given the electron-deficient nature of the difluorobenzene ring, the efficiency of the initial single-electron transfer step should be considered, and some optimization of reaction conditions may be necessary.
Q3: How do the two fluorine atoms on the benzene ring affect the choice of debenzylation method?
A3: The two fluorine atoms are strongly electron-withdrawing. This has two main consequences:
-
Increased Stability of the Aryl Ether Bond: The C(aryl)-O bond is less electron-rich, making it more resistant to cleavage. This might necessitate slightly harsher conditions (e.g., higher catalyst loading, longer reaction times) compared to non-fluorinated analogues.
-
Reduced Risk of Aromatic Ring Side Reactions: The electron-deficient nature of the ring makes it less susceptible to electrophilic attack, such as Friedel-Crafts alkylation by the liberated benzyl cation. However, the use of a cation scavenger is still highly recommended for clean reactions.[7][8]
Q4: Are there any safety concerns with the recommended reagents?
A4: Yes, several of the recommended reagents require careful handling:
-
Boron Trichloride (BCl₃): Is a corrosive and moisture-sensitive gas/liquid. It should be handled in a well-ventilated fume hood by trained personnel. It reacts violently with water.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the dry catalyst to be exposed to air.
-
DDQ: Is toxic and an irritant. Handle with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Debenzylation using BCl₃ and Pentamethylbenzene
This protocol is adapted from Okano, K., et al. (2008) and is particularly effective for substrates sensitive to reduction.[8]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the difluorobenzyl ether substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol, followed by warming to room temperature.
-
Work-up and Purification: Concentrate the mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to separate the desired difluorophenol from benzylpentamethylbenzene and other nonpolar byproducts.
Protocol 2: Visible-Light-Mediated Oxidative Debenzylation with DDQ
This protocol is based on the work of Cavedon, C., et al. (2021) and is suitable for substrates with reducible functional groups.[9][10]
-
Reaction Setup: In a vial or flask, dissolve the difluorobenzyl ether substrate (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 100:1 v/v).
-
Reagent Addition: Add DDQ (1.5 equiv per benzyl group).
-
Irradiation: Stir the reaction mixture vigorously and irradiate with a green LED lamp (e.g., 525 nm) at room temperature.
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove DDQ and its hydroquinone byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Method Comparison Table
| Method | Reagents | Pros | Cons | C-F Bond Compatibility |
| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate | Mild conditions; avoids high-pressure H₂.[5] | Potential for catalyst poisoning; risk of defluorination with prolonged reaction.[1][6] | Good, but monitor for defluorination. |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | High-yielding; fast; excellent functional group tolerance (halides, esters, etc.).[7][8] | BCl₃ is hazardous and moisture-sensitive; requires inert atmosphere and low temperatures. | Excellent. |
| Oxidative Debenzylation | DDQ, Visible Light | Extremely mild; orthogonal to many other protecting groups; tolerates reducible groups.[9][10] | Can be slow; DDQ is toxic; substrate must be stable to oxidation. | Excellent. |
Logical Workflow for Method Selection
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518. Available from: [Link]
-
Request PDF. (n.d.). Selective C4−F bond cleavage/C−O bond formation of polyfluoroarenes with phenols and benzyl alcohols. Retrieved from [Link]
-
Fukuhara, T., & Hara, S. (2009). Desulfurizing Difluorination Reaction of Benzyl Sulfides Using IF5. Synlett, 2009(02), 198–200. Available from: [Link]
-
Request PDF. (2024, May 17). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Retrieved from [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Available from: [Link]
-
Science of Synthesis. (n.d.). Hydrogenolysis of Ethers. Retrieved from [Link]
-
Request PDF. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
Request PDF. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980. Available from: [Link]
-
PMC. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
PubMed. (2024, November 20). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 14). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Request PDF. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Colorado State University. (2024, November 20). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Retrieved from [Link]
-
Request PDF. (n.d.). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. Retrieved from [Link]
-
Tohoku University Repository. (2008, August 1). Mild debenzylation of aryl benzyl ether with BCl>3> in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Retrieved from [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection. Retrieved from [Link]
-
MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
-
Request PDF. (2024, November 20). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Deoxyfluorination of Electron-Deficient Phenols. Retrieved from [Link]
-
PubMed. (n.d.). Hydrogenolytic debenzylation of sulfur-containing peptides. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
Request PDF. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene
Welcome to the technical support center for the large-scale synthesis of 1-(benzyloxy)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This process involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this case, 3,5-difluorophenol is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride.
While the reaction appears straightforward on a laboratory scale, scaling up to industrial production presents unique challenges. These can include managing reaction exotherms, controlling impurity profiles, ensuring worker safety with hazardous reagents, and developing efficient purification methods. This guide will address these critical aspects in a practical, question-and-answer format to assist you in navigating the complexities of large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 3,5-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide) in an S_N2 reaction to form the desired ether.[3]
Q2: Which benzylating agent is preferred for large-scale synthesis: benzyl bromide or benzyl chloride?
A2: Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times and potentially lower reaction temperatures. However, benzyl chloride is typically less expensive and may be preferred for cost-sensitive processes. The choice between the two often depends on a balance of reactivity, cost, and the specific reaction conditions developed for the process.
Q3: What are the most suitable bases for the deprotonation of 3,5-difluorophenol at an industrial scale?
A3: For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1] Potassium carbonate is a milder, non-hygroscopic base that is often favored for its ease of handling and for minimizing side reactions. Stronger bases like NaOH or KOH can also be used, but they may require more careful control of reaction conditions to prevent unwanted side reactions.
Q4: What solvents are recommended for the large-scale Williamson ether synthesis of this compound?
A4: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), and acetonitrile are effective for this reaction as they can accelerate the S_N2 reaction rate.[1] However, for large-scale operations, considerations such as cost, toxicity, and ease of recovery are crucial. Acetone is a good, cost-effective choice. For reactions requiring higher temperatures, DMF can be used, though its high boiling point can complicate product isolation.
Q5: How can Phase-Transfer Catalysis (PTC) benefit the large-scale synthesis of this compound?
A5: Phase-Transfer Catalysis can be highly advantageous in large-scale ether syntheses.[4][5] It allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., water/toluene), eliminating the need for expensive anhydrous polar aprotic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it reacts with the benzyl halide. This can lead to increased reaction rates, milder reaction conditions, and simplified work-up procedures.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or Incomplete Conversion | 1. Insufficiently strong or wet base.2. Low reaction temperature or insufficient reaction time.3. Poor quality of starting materials (3,5-difluorophenol or benzyl halide).4. Inefficient mixing in a large reactor. | 1. Ensure the base is anhydrous and of high purity. Consider using a slight excess.2. Gradually increase the reaction temperature and monitor the reaction progress by GC or HPLC.[6] Extend the reaction time.3. Verify the purity of starting materials using appropriate analytical techniques.4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous systems (e.g., with K₂CO₃). |
| Formation of Impurities | 1. Dibenzyl ether: Can form from the reaction of benzyl alcohol (an impurity in benzyl halide) with another molecule of benzyl halide.2. Over-alkylation (C-alkylation): The phenoxide can potentially react at the carbon atoms of the aromatic ring, although this is less common for O-alkylation.[7]3. Elimination products: If using a secondary or tertiary benzyl halide (not the case here, but a general consideration for Williamson synthesis). | 1. Use high-purity benzyl halide. This impurity can often be removed during purification.2. This is generally minimized by using polar aprotic solvents which favor O-alkylation.[7]3. Not a significant concern with primary benzyl halides.[3] |
| Difficult Product Isolation/Purification | 1. High boiling point of the solvent (e.g., DMF) makes removal difficult.2. Presence of unreacted starting materials or byproducts with similar physical properties to the product. | 1. If possible, opt for a lower-boiling solvent like acetone or consider a phase-transfer catalysis approach in a solvent like toluene.2. Optimize the reaction to drive it to completion. For purification, consider vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane). |
| Safety Concerns During Scale-Up | 1. Benzyl bromide is a lachrymator and corrosive. [6][7]2. 3,5-Difluorophenol is toxic and an irritant. [8][9]3. Handling of flammable solvents. 4. Exothermic reaction. | 1. Handle benzyl bromide in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[6]2. Avoid inhalation and skin contact with 3,5-difluorophenol by using appropriate PPE.[8]3. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.[6]4. Monitor the internal reaction temperature closely and have a cooling system in place. For large-scale reactions, consider adding the benzyl halide portion-wise to control the exotherm. |
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure for the large-scale synthesis of this compound based on the principles of the Williamson ether synthesis and is intended for guidance. Optimization will be necessary for specific plant and equipment capabilities.
Reagents and Materials:
-
3,5-Difluorophenol
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (powdered)
-
Acetone
-
Toluene (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle or jacket.
-
Filtration unit.
-
Rotary evaporator or distillation setup for solvent removal.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and acetone (5-10 volumes relative to the phenol).
-
Initial Stirring: Begin stirring the suspension.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.05 - 1.1 eq) to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use cooling if necessary to maintain a controlled reaction temperature (e.g., below reflux).
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 56°C for acetone) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting materials.[6]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure.
-
Work-up: To the resulting residue, add toluene and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
-
Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]
-
Quick Company. (2019, January 31). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. (1996).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
PubChem. 3,5-Difluorophenol. [Link]
- Google Patents. (1996). Process for preparing 1-bromo-3,5-difluorobenzene.
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
- Google Patents. (1996). Process for preparing 1,3-difluorobenzene.
- Google Patents. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Google Patents. (2023). Synthesis process of 3, 5-difluorophenol.
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Eureka | Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. [Link]
- Google Patents. (2021).
-
American Chemical Society. (2025, December 21). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Link]
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- 5. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
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Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 1-(Benzyloxy)-3,5-difluorobenzene: A Comparative Approach
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about molecular structure, connectivity, and environment of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(benzyloxy)-3,5-difluorobenzene, a compound of interest in medicinal chemistry and organic synthesis.
This guide moves beyond a simple cataloging of spectral data. Herein, we will dissect the intricacies of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of chemical shifts and spin-spin coupling. To provide a richer context and highlight the unique spectral signatures of this molecule, a comparative analysis will be drawn against structurally related compounds: 1,3,5-trifluorobenzene, 1-methoxy-3,5-difluorobenzene, and benzyl methyl ether. Through this lens, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage ¹H NMR data for the structural verification of similarly substituted aromatic systems.
The Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
While a publicly available, fully assigned experimental spectrum of this compound is not readily accessible, a robust prediction of its ¹H NMR spectrum can be formulated based on established principles of substituent effects on aromatic systems. The predicted spectrum is expected to exhibit three distinct sets of signals corresponding to the protons of the benzyl group's phenyl ring, the benzylic methylene protons, and the protons on the 3,5-difluorophenyl ring.
-
Benzylic Protons (H-α): The two benzylic protons are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing oxygen atom will cause a downfield shift. A reasonable estimate for their chemical shift would be in the range of 5.0-5.2 ppm . This is based on similar structures like benzyl phenyl ether, where the benzylic protons appear around 5.1 ppm.
-
Phenyl Protons of the Benzyl Group (H-2', H-3', H-4'): The five protons on the phenyl ring of the benzyl group will exhibit a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.5 ppm . The ortho- (H-2'), meta- (H-3'), and para- (H-4') protons are chemically distinct and will show characteristic coupling patterns.
-
Protons on the 3,5-Difluorophenyl Ring (H-2, H-4, H-6): Due to the symmetry of the 3,5-difluorophenyl ring, there are two chemically distinct types of protons: H-4 and the equivalent H-2/H-6 protons.
-
H-4: This proton is situated between two fluorine atoms and will be split into a triplet by the two equivalent ortho-fluorine atoms. The electron-donating nature of the benzyloxy group will shield this proton, shifting it upfield relative to benzene (7.34 ppm). A predicted chemical shift for this proton is around 6.5-6.7 ppm .
-
H-2 and H-6: These two protons are equivalent and will appear as a doublet of doublets. They are coupled to the H-4 proton (ortho-coupling, J ≈ 8-9 Hz) and to the adjacent fluorine atom (meta-coupling, J ≈ 2-3 Hz). The benzyloxy group will also shield these protons, and their predicted chemical shift is in the range of 6.6-6.8 ppm .
-
A Comparative Spectroscopic Landscape
To appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with structurally related molecules is invaluable.
| Compound | Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | Benzylic (-CH₂-) | ~5.1 | Singlet | N/A |
| Phenyl (benzyl) | ~7.3-7.5 | Multiplet | N/A | |
| Aromatic H-4 | ~6.6 | Triplet | ³JHF ≈ 8-9 | |
| Aromatic H-2, H-6 | ~6.7 | Doublet of doublets | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 | |
| 1,3,5-Trifluorobenzene | Aromatic | ~6.8 | Triplet of triplets | ³JHF ≈ 8.5, ⁵JHF ≈ 0.8 |
| 1-Methoxy-3,5-difluorobenzene | Methoxy (-OCH₃) | ~3.8 | Singlet | N/A |
| Aromatic H-4 | ~6.4 | Triplet | ³JHF ≈ 8.5 | |
| Aromatic H-2, H-6 | ~6.5 | Doublet of doublets | ³JHH ≈ 8.5, ⁴JHF ≈ 2.2 | |
| Benzyl Methyl Ether | Methoxy (-OCH₃) | ~3.4 | Singlet | N/A |
| Benzylic (-CH₂-) | ~4.5 | Singlet | N/A | |
| Phenyl | ~7.3 | Multiplet | N/A |
Analysis of Comparative Data:
-
Effect of the Benzyloxy Group: Comparing the predicted aromatic signals of our target molecule with 1,3,5-trifluorobenzene highlights the electron-donating effect of the benzyloxy group, which shields the aromatic protons and shifts them upfield. The presence of the benzyloxy group also introduces the characteristic benzylic singlet and the multiplet for its own phenyl ring.
-
Fluorine Substitution Pattern: The symmetrical 3,5-difluoro substitution pattern is key to the observed splitting. The H-4 proton's triplet arises from coupling to two equivalent fluorine atoms. The H-2 and H-6 protons exhibit a more complex doublet of doublets due to coupling with both a proton and a fluorine atom. This distinct pattern is a powerful diagnostic tool for identifying this substitution pattern.
-
Comparison with 1-Methoxy-3,5-difluorobenzene: This analogue provides a close comparison for the difluorinated aromatic ring. The chemical shifts of the aromatic protons are very similar, demonstrating that the primary electronic influence on this ring comes from the oxygen atom of the ether linkage. The main difference in the spectrum is the presence of a methoxy singlet around 3.8 ppm instead of the benzylic signals.
-
Insights from Benzyl Methyl Ether: This compound helps to isolate the signals of the benzyl group. The benzylic protons in benzyl methyl ether appear around 4.5 ppm. The slightly more downfield predicted shift for the benzylic protons in this compound (~5.1 ppm) can be attributed to the more electron-withdrawing nature of the difluorophenyl group compared to a methyl group.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence chemical shifts, and CDCl₃ is a common starting point for many organic molecules.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
-
Temperature: Room temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualizing the Spin-Spin Coupling
The connectivity and coupling relationships within the this compound molecule can be visualized using the following diagram:
Caption: Spin-spin coupling in this compound.
Conclusion
The ¹H NMR analysis of this compound provides a rich tapestry of structural information, woven from the interplay of chemical shifts and spin-spin coupling. By dissecting the predicted spectrum and comparing it with those of carefully chosen analogues, we can confidently assign each resonance and gain a deeper understanding of the electronic and steric influences of the benzyloxy and difluoro substituents. The principles and methodologies outlined in this guide serve as a robust framework for the analysis of other complex aromatic molecules, empowering researchers to tackle their structural elucidation challenges with greater confidence and precision.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (Eighth Edition). Wiley. [Link]
A Guide to the 13C NMR Spectrum of 1-(Benzyloxy)-3,5-difluorobenzene: A Comparative Analysis for Researchers
For professionals in chemical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-(benzyloxy)-3,5-difluorobenzene, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide leverages high-quality spectral prediction and comparative data from structurally similar compounds to offer a robust interpretation. This approach not only facilitates the identification of this compound but also deepens the understanding of substituent effects on the 13C NMR chemical shifts of aromatic systems.
Understanding the Molecular Landscape: Substituent Effects at Play
The 13C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom, which is significantly influenced by the attached functional groups: the benzyloxy group (-OCH₂Ph) and the two fluorine atoms.
The benzyloxy group exerts a strong electron-donating effect on the aromatic ring through resonance, leading to an upfield shift (lower ppm) of the ortho and para carbons. The ether oxygen also has an inductive electron-withdrawing effect, but the resonance effect is generally dominant for the ring carbons. The benzylic methylene carbon (-CH₂-) will appear in the aliphatic region, typically between 60-80 ppm.[1]
The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which would be expected to deshield (shift to higher ppm) the carbons they are attached to. However, fluorine also has lone pairs that can participate in resonance, acting as electron-donating groups. The interplay of these opposing effects, along with the direct carbon-fluorine coupling, results in a complex and informative spectral pattern. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), causing their signals to appear as doublets.[2]
Predicted 13C NMR Spectrum of this compound
To provide a practical reference, a 13C NMR spectrum of this compound was generated using a validated prediction algorithm. The predicted chemical shifts are presented in the table below, with assignments based on the expected substituent effects.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (C-O) | 164.5 | Triplet |
| C3/C5 (C-F) | 163.0 | Doublet |
| C2/C6 (C-H) | 97.0 | Triplet |
| C4 (C-H) | 99.5 | Triplet |
| C7 (-CH₂-) | 71.0 | Singlet |
| C8 (ipso-C of Ph) | 136.0 | Singlet |
| C9/C13 (ortho-C of Ph) | 128.0 | Singlet |
| C10/C12 (meta-C of Ph) | 129.0 | Singlet |
| C11 (para-C of Ph) | 128.5 | Singlet |
Comparative Spectral Analysis: Learning from Analogs
To substantiate the predicted spectrum and provide a broader context, we will compare it with the experimental 13C NMR data of three key analogs: benzyl phenyl ether, 1,3,5-trifluorobenzene, and 1-methoxy-3,5-difluorobenzene.
Benzyl Phenyl Ether: Isolating the Benzyloxy Effect
Benzyl phenyl ether serves as an excellent baseline to understand the contribution of the benzyloxy group without the influence of fluorine atoms.
Table of 13C NMR Chemical Shifts for Benzyl Phenyl Ether [3]
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C1 (C-O) | 158.8 |
| C2/C6 (ortho-C) | 114.9 |
| C3/C5 (meta-C) | 129.5 |
| C4 (para-C) | 120.8 |
| -CH₂- | 70.0 |
| ipso-C of Ph | 137.1 |
| ortho-C of Ph | 127.5 |
| meta-C of Ph | 128.6 |
| para-C of Ph | 127.9 |
Solvent: CDCl₃
By comparing these values to the predicted shifts for this compound, we can clearly see the dramatic effect of the two fluorine atoms on the difluorophenyl ring.
1,3,5-Trifluorobenzene: Understanding the Fluorine Influence
This symmetric molecule provides a clear picture of the impact of fluorine atoms on an aromatic ring. Due to symmetry, only two signals are observed in its 13C NMR spectrum.
Table of 13C NMR Chemical Shifts for 1,3,5-Trifluorobenzene [4]
| Carbon Atom | Experimental Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1/C3/C5 (C-F) | 164.3 | Doublet of Triplets |
| C2/C4/C6 (C-H) | 97.8 | Triplet |
Solvent: Not specified
The significant downfield shift of the carbons attached to fluorine (C-F) and the pronounced upfield shift of the carbons flanked by two fluorines (C-H) are key features that are also reflected in the predicted spectrum of our target molecule.
1-Methoxy-3,5-difluorobenzene: A Closer Structural Analog
This compound is structurally very similar to our target molecule, with a methoxy group instead of a benzyloxy group. The electronic effects of methoxy and benzyloxy groups on the aromatic ring are comparable, making this a valuable comparison.
Predicted 13C NMR Chemical Shifts for 1-Methoxy-3,5-difluorobenzene
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (C-O) | 164.0 | Triplet |
| C3/C5 (C-F) | 163.5 | Doublet |
| C2/C6 (C-H) | 96.5 | Triplet |
| C4 (C-H) | 99.0 | Triplet |
| -OCH₃ | 56.5 | Singlet |
The similarity in the chemical shifts of the aromatic carbons between 1-methoxy-3,5-difluorobenzene and this compound highlights the dominant role of the two fluorine atoms and the ether oxygen in determining the electronic environment of the difluorophenyl ring. The primary difference lies in the signals for the alkoxy substituent itself (-OCH₃ vs. -OCH₂Ph).
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire an experimental spectrum of this compound or similar compounds, the following protocol provides a reliable starting point.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).[6]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.[6]
-
Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5x the longest T1) is necessary, but for routine characterization, 2 seconds is often sufficient.[6]
-
Pulse Width (P1): Calibrate for a 30° or 90° pulse. A 30° pulse with a shorter relaxation delay is often a good compromise for signal-to-noise in a shorter time.[6]
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Quaternary carbons and carbons coupled to fluorine may require more scans to achieve a good signal-to-noise ratio.[6]
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Visualizing the Structural Relationships
The following diagrams illustrate the molecular structures and the logical workflow for spectral analysis.
Caption: Workflow for the analysis of the 13C NMR spectrum.
Caption: Numbering scheme for this compound.
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of this compound. By combining spectral prediction with a thorough comparative analysis of structurally related compounds, researchers can confidently assign the signals in the spectrum and gain valuable insights into the electronic structure of this and similar molecules. The provided experimental protocol offers a practical starting point for acquiring high-quality 13C NMR data. As with any spectral analysis, the principles outlined here should be used in conjunction with other analytical techniques for unambiguous structure elucidation.
References
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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University of Notre Dame. Optimized Default 13C Parameters. [Link]
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
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University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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PubChem. 1,3,5-Trifluorobenzene. [Link]
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University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
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CASPRE. 13C NMR Predictor. [Link]
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National Institutes of Health. Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]
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PubChem. Benzyl Phenyl Ether. [Link]
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ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
-
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Link]
-
Royal Society of Chemistry. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. [Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
ResearchGate. The calculated and experimental 13C and 1H NMR isotropic chemical... [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
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Mestrelab. Download NMR Predict. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
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Royal Society of Chemistry. Supporting Information for. [Link]
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ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
-
ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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YouTube. Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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A Comparative Guide to Phenol Protection: Spotlight on 1-(Benzyloxy)-3,5-difluorobenzene
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is paramount.[1][2][3] Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent undesired side reactions.[4] The benzyl (Bn) ether is a stalwart in this regard, prized for its robustness and versatile cleavage methods.[5][6][7] This guide delves into a specific variant, the 3,5-difluorobenzyl group, derived from 1-(benzyloxy)-3,5-difluorobenzene, and objectively compares its performance against other common phenol protecting groups, supported by experimental insights.
The Benzyl Group: A Reliable Standard
The unsubstituted benzyl group is a widely used protecting group for hydroxyl functionalities due to its ease of formation and stability across a broad spectrum of reaction conditions, including acidic and basic environments.[5][6] It is typically introduced via a Williamson ether synthesis, reacting the phenol with benzyl bromide or chloride in the presence of a base.[6][8][9][10] The primary method for its removal is catalytic hydrogenolysis, which cleanly yields the deprotected phenol and toluene as a volatile byproduct.[5][7][11][12]
Introducing this compound: The Electron-Deficient Advantage
The 3,5-difluorobenzyl (DFB) protecting group represents a strategic modification of the standard benzyl ether. The introduction of two electron-withdrawing fluorine atoms on the aromatic ring significantly alters its electronic properties, which in turn modulates its stability and reactivity.
Synthesis of the Protecting Group Reagent: The key reagent for introducing the DFB group is 3,5-difluorobenzyl bromide.[13] This can be synthesized from 3,5-difluorobenzyl alcohol.[14][15] One common laboratory-scale synthesis involves treating 3,5-difluorobenzyl alcohol with 48% hydrobromic acid and sulfuric acid.[14] Another route utilizes triphenylphosphine and carbon tetrabromide.[13]
Enhanced Stability: A key study on the rational design of benzyl-type protecting groups demonstrated that electron-withdrawing substituents on the aromatic ring significantly retard the rate of debenzylation via catalytic hydrogenolysis.[16] This suggests that the 3,5-difluorobenzyl group offers enhanced stability compared to the standard benzyl group under these reductive cleavage conditions. This characteristic can be exploited in complex syntheses where multiple benzyl-type groups are present, allowing for selective deprotection. For instance, an unsubstituted benzyl ether could potentially be cleaved in the presence of a 3,5-difluorobenzyl ether.
Cleavage of the 3,5-Difluorobenzyl Group: While more stable to standard hydrogenolysis conditions, the DFB group can still be removed. More forcing hydrogenolysis conditions (e.g., higher pressure, increased catalyst loading) may be required. Alternatively, strong acidic conditions using reagents like HBr or Lewis acids such as boron tribromide (BBr₃), which are known to cleave ethers, can be employed.[17][18][19][20] The choice of deprotection method will depend on the overall functional group tolerance of the molecule.
Comparative Analysis with Alternative Phenol Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. Below is a comparison of the 3,5-difluorobenzyl group with other commonly employed phenol protecting groups.
| Protecting Group | Abbreviation | Typical Introduction | Typical Cleavage | Stability Profile | Advantages | Disadvantages |
| 3,5-Difluorobenzyl | DFB | PhOH, NaH, 3,5-F₂C₆H₃CH₂Br, DMF | H₂, Pd/C (forcing); BBr₃; Strong Acid | Stable to mild acid/base; Enhanced stability to hydrogenolysis vs. Bn | Tunable reactivity for sequential deprotection | May require harsh deprotection conditions |
| Benzyl | Bn | PhOH, NaH, BnBr, DMF[6] | H₂, Pd/C; Na/NH₃(l)[6][7] | Stable to acid/base | Widely used, reliable, clean deprotection | Can be sensitive to some reductive conditions |
| p-Methoxybenzyl | PMB | PhOH, NaH, PMBCl, DMF | DDQ, CAN; TFA[21] | Stable to base, hydrogenolysis; Labile to oxidants, acid | Orthogonal to Bn (oxidative cleavage)[21] | Sensitive to acidic and oxidative conditions |
| tert-Butyldimethylsilyl | TBDMS | PhOH, Imidazole, TBDMSCl, DMF | TBAF; AcOH/H₂O | Labile to acid and fluoride | Easily introduced and removed under mild conditions | Sensitive to acidic conditions |
| Methyl | Me | PhOH, NaH, MeI or Me₂SO₄ | BBr₃; HBr (harsh)[1][17] | Very stable to most conditions | High stability for robust applications | Requires harsh cleavage conditions[1][17] |
| Acetyl | Ac | PhOH, Ac₂O, Pyridine | K₂CO₃/MeOH; aq. NH₃ | Stable to acid; Labile to base | Easily introduced and cleaved | Not stable under basic conditions |
Experimental Protocols
Protocol 1: Protection of 4-Bromophenol with 3,5-Difluorobenzyl Bromide
This protocol describes the formation of 1-bromo-4-((3,5-difluorobenzyl)oxy)benzene.
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
3,5-Difluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 4-bromophenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3,5-difluorobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of 1-bromo-4-((3,5-difluorobenzyl)oxy)benzene via Hydrogenolysis
This protocol outlines the cleavage of the 3,5-difluorobenzyl ether to regenerate 4-bromophenol.
Materials:
-
1-bromo-4-((3,5-difluorobenzyl)oxy)benzene
-
Palladium on carbon (10% w/w)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 3,5-difluorobenzyl protected phenol (1.0 eq.) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10-20 mol%) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-10 bar.[5]
-
Stir the reaction vigorously at room temperature for 12-48 hours. The reaction progress should be monitored by TLC. Note: Higher pressures and catalyst loadings may be necessary compared to standard benzyl ether cleavage.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol. Further purification can be performed if necessary.
Visualization of Key Processes
Caption: General workflow for the protection of a phenol as a 3,5-difluorobenzyl ether and its subsequent deprotection.
Caption: Simplified conceptual mechanism of benzyl ether hydrogenolysis on a palladium catalyst surface.
Conclusion
The 3,5-difluorobenzyl protecting group is a valuable addition to the synthetic chemist's toolbox for phenol protection. Its defining feature is its enhanced stability towards catalytic hydrogenolysis compared to the parent benzyl group, an effect stemming from the electron-withdrawing nature of the fluorine substituents. This allows for a strategy of differential protection and sequential deprotection in the synthesis of complex molecules bearing multiple hydroxyl groups. While its removal may necessitate more forcing conditions, this trade-off provides a level of stability and orthogonality that can be highly advantageous in specific synthetic contexts. As with all protecting groups, the choice to employ the 3,5-difluorobenzyl ether should be made after careful consideration of the stability of the substrate to the required protection and deprotection conditions.
References
-
What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. (2022, November 20). Metoree. [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
Protection for Phenols and Catechols. ResearchGate. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Synarchive. [Link]
-
Phenol protection. Chemistry Stack Exchange. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
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Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]
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Alcohol Protecting Groups. University of Windsor. [Link]
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Hydrogenolysis of Ethers. Science of Synthesis. [Link]
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Benzyl (Bn) Protective Group. Chem-Station. (2014, March 9). [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Bristol. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Tetrahedron Letters. [Link]
-
ether cleavage reactions: Topics. Science.gov. [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. (1998, June 26). [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
3,5-Difluorobenzyl bromide. PubChem. [Link]
-
Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes. National Institutes of Health. [Link]
-
Protecting Groups. Indian Institute of Technology Bombay. [Link]
-
ether cleavage with strong acids. YouTube. (2018, December 31). [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014, November 19). [Link]
-
1-(Benzyloxy)-2,4-difluorobenzene. PubChem. [Link]
-
3,5-Difluorobenzyl alcohol. PubChem. [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene.
-
How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. (2014, November 1). [Link]
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A Senior Application Scientist's Guide to Characterizing 1-(Benzyloxy)-3,5-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the analytical characterization of 1-(benzyloxy)-3,5-difluorobenzene. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, rigorous verification of its identity, purity, and stability is paramount. This document moves beyond mere procedural lists, offering an in-depth, comparative analysis of the essential techniques, grounded in the practical experience of a senior application scientist. We will explore the "why" behind methodological choices, ensuring each step contributes to a self-validating analytical workflow.
Section 1: The Foundational Pillar: Structural Elucidation
Before assessing purity or physical properties, we must unequivocally confirm the molecular structure. This is achieved by synergistically employing spectroscopic techniques that probe the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone for characterizing this compound, providing unambiguous information about the hydrogen, carbon, and fluorine atomic environments.
-
¹H NMR Spectroscopy : This technique identifies the distinct proton environments. For this molecule, we expect to see signals corresponding to the benzylic protons (-CH₂-) and the aromatic protons on both the difluorinated and the benzyl rings. The benzylic protons typically appear as a singlet, while the aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Spectroscopy : This provides a count of the unique carbon environments. The spectrum will show distinct signals for the benzylic carbon, the carbons of the difluorinated ring (with characteristic C-F coupling), and the carbons of the benzyl group.
-
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is indispensable.[1][2] It offers a direct and highly sensitive window into the fluorine environments.[1] For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms, providing a powerful confirmation of the substitution pattern.[1]
Expert Insight: The choice of a deuterated solvent is critical to avoid interfering signals.[3] Chloroform-d (CDCl₃) is a common choice. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR to define the 0 ppm reference point.[3]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compound and providing clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition with high accuracy.[4]
-
Expected Molecular Ion : The monoisotopic mass of this compound (C₁₃H₁₀F₂O) is approximately 220.07 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at this m/z value.
-
Fragmentation Pattern : Electron Ionization (EI) is a common technique that will likely cause fragmentation. Key expected fragments include the loss of the benzyl group, leading to a difluorophenoxy cation, and the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. The presence of fluorine, a monoisotopic element, simplifies the interpretation of the isotopic pattern of the molecular ion.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is an excellent preliminary identification technique.
Key Expected Vibrational Bands:
-
C-O-C (Ether) Stretch : Strong, characteristic bands are expected in the 1250-1000 cm⁻¹ region.
-
C-F (Aryl Fluoride) Stretch : Strong absorptions typically appear in the 1300-1100 cm⁻¹ range.
-
Aromatic C-H Stretch : These are observed above 3000 cm⁻¹.[6]
-
Aromatic C=C Bending : Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.
Section 2: Assessing Purity and Quantity
Once the structure is confirmed, the next critical step is to determine the purity of the sample. Chromatographic techniques are the primary tools for this purpose, offering the ability to separate the target compound from impurities.
A Comparative Look: Gas vs. Liquid Chromatography
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties and the analytical requirements. For this compound, both are viable options.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. This compound is suitable. | Versatile for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Typical Column | Capillary columns like DB-5 (5% phenyl-methylpolysiloxane) or those for halogenated compounds.[7] | Reversed-phase columns like C18 or C8 are common for aromatic compounds. |
| Detector | Flame Ionization Detector (FID) for general organic compounds. Electron Capture Detector (ECD) or a halogen-specific detector (XSD) for enhanced sensitivity to the difluoro-moiety.[7][8] Mass Spectrometer (MS) for definitive identification of impurities. | UV-Vis Detector (set at a wavelength where the aromatic rings absorb, e.g., ~254 nm). Mass Spectrometer (LC-MS) for structural information on impurities. |
| Advantages | High resolution, speed, and sensitivity, especially with specialized detectors. | High versatility, non-destructive, and excellent for quantification. |
| Disadvantages | Requires the analyte to be thermally stable and volatile. | Can use larger volumes of solvents. |
Expert Recommendation: For routine purity checks where impurities are unknown, GC-MS provides the dual benefit of separation and identification. For precise quantification against a reference standard, HPLC with UV detection is often the method of choice due to its high reproducibility.
Integrated Analytical Workflow
A logical workflow ensures comprehensive characterization. The process begins with identity confirmation, moves to purity assessment, and concludes with an evaluation of physical properties.
Caption: Integrated workflow for the complete characterization of this compound.
Section 3: Characterizing Physicochemical Properties
Thermal analysis techniques are crucial for understanding the material's behavior at different temperatures, which is vital for storage, formulation, and reaction condition planning.[9]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] For this compound, DSC is used to:
-
Determine the Melting Point : A sharp endothermic peak indicates the melting temperature (Tₘ), a key indicator of purity.
-
Identify Polymorphic Transitions : It can reveal if the material exists in different crystalline forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[10] This is critical for:
-
Assessing Thermal Stability : TGA identifies the decomposition temperature, indicating the upper-temperature limit for handling and storage.
-
Quantifying Volatiles : It can detect the presence of residual solvents or moisture, which would appear as a weight loss at temperatures below the compound's boiling point.[10][11]
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for analysis. Instrument parameters should be optimized for your specific system.
Protocol 1: GC-MS Analysis
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument : Gas chromatograph coupled to a mass spectrometer.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Inlet : Split/splitless injector at 250°C. Injection volume: 1 µL.
-
Oven Program : Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Parameters : Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Data Analysis : Integrate the peak areas to determine the percentage purity. Identify impurities by comparing their mass spectra to library databases.
Protocol 2: ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Instrument : 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum.
-
Typical parameters: 16 scans, 2s relaxation delay, 90° pulse.
-
-
¹⁹F NMR Acquisition :
-
Switch the probe to the fluorine channel.
-
Acquire a standard fluorine spectrum (proton-decoupled).
-
Typical parameters: 64 scans, 2s relaxation delay, 90° pulse.
-
-
Data Analysis : Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0 ppm. Analyze chemical shifts, integration, and coupling patterns to confirm the structure.
Conclusion
The robust characterization of this compound requires a multi-technique, integrated approach. NMR and MS provide the definitive structural proof, chromatography serves as the gold standard for purity assessment, and thermal analysis ensures the material's stability and physical properties are well-understood. By applying these techniques with a clear understanding of their principles and purposes, researchers and developers can ensure the quality and reliability of this critical chemical intermediate, paving the way for successful downstream applications.
References
-
Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
-
Thermal behavior description by TGA and DSC. ResearchGate. [Link]
-
Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]
-
Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]
-
A, Full FTIR spectra of fatty acid, benzyl alcohol and fatty acid... ResearchGate. [Link]
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]
-
Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. ACS Publications. [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link]
-
FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Jetir.Org. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). HMDB. [Link]
-
FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
Determination of volatile halogenated hydrocarbons in water by gas chromatography. ACS Publications. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Tesi di Dottorato. [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC - NIH. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. ResearchGate. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
Could any one suggest the effect of fluorine in mass spectrometry?. ResearchGate. [Link]
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- 4. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—offer a powerful tool for optimizing the performance of bioactive compounds and advanced materials. Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this seemingly simple substitution.
This guide provides a comparative analysis of common fluorinated building blocks, moving beyond a simple catalog of reagents to offer a deeper understanding of their reactivity, substrate scope, and practical application. As senior application scientists, we recognize that the selection of the appropriate fluorinating agent is a critical decision that can significantly impact the success of a synthetic campaign. Therefore, this guide is structured to provide not only the "what" but also the "why," grounding our recommendations in mechanistic principles and presenting supporting experimental data to facilitate informed decision-making in your research and development endeavors.
Choosing Your Fluorination Strategy: A Mechanistic Overview
The vast array of available fluorinated building blocks can be broadly categorized by the nature of the fluorinated moiety they deliver and the reaction mechanism through which they operate. Understanding these fundamental distinctions is key to selecting the optimal reagent for a given transformation.
Part 1: Trifluoromethylating Agents: A Head-to-Head Comparison
The trifluoromethyl (-CF3) group is arguably one of the most impactful fluorine-containing substituents in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. The choice of trifluoromethylating agent is highly dependent on the substrate and desired reaction pathway.
Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents
Electrophilic trifluoromethylating agents are particularly useful for the trifluoromethylation of a wide array of nucleophiles. Among the most prominent are the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents.
| Reagent Class | Common Examples | Key Characteristics | Typical Substrates | Noteworthy Mechanistic Aspects |
| Hypervalent Iodine | Togni's Reagents I & II | Bench-stable, commercially available, broad functional group tolerance. | β-ketoesters, indoles, phenols, alkynes, thiols. | Can participate in both electrophilic (CF3+) and radical (CF3•) pathways, influenced by additives and reaction conditions. |
| Sulfonium Salts | Umemoto's Reagents | Highly reactive, effective for a wide range of nucleophiles. | β-ketoesters, silyl enol ethers, arenes. | Primarily acts as an electrophilic CF3+ source, but can also engage in single-electron transfer (SET) processes to generate CF3•. |
Performance Data:
The following table provides a snapshot of the comparative performance of Togni's and Umemoto's reagents in the trifluoromethylation of a common substrate, an indanone-derived β-ketoester.
| Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Togni's Reagent I | Indanone-derived β-ketoester | High | High | |
| Umemoto's Reagent | Indanone-derived β-ketoester | High | High |
While both reagents can provide excellent yields and enantioselectivities, the choice between them may come down to substrate compatibility and reaction conditions. For instance, in some palladium-catalyzed cross-coupling reactions, Umemoto's reagents have shown superior performance. Conversely, Togni's reagents are often favored for their milder reaction conditions and broader functional group tolerance in other contexts.
Nucleophilic and Radical Trifluoromethylation
For substrates that are electrophilic in nature, nucleophilic trifluoromethylating reagents are required. The most well-known is the Ruppert-Prakash reagent (TMSCF3) , which delivers a "CF3-" equivalent.
Radical trifluoromethylation has emerged as a powerful strategy, particularly with the advent of photoredox catalysis. Reagents like trifluoromethyl iodide (CF3I) and Langlois' reagent (CF3SO2Na) serve as precursors to the trifluoromethyl radical (CF3•) under mild, visible-light-mediated conditions. This approach is particularly effective for the trifluoromethylation of alkenes and (hetero)arenes.
Part 2: Difluoromethylating and Monofluoromethylating Agents
The difluoromethyl (-CF2H) and monofluoromethyl (-CH2F) groups are valuable bioisosteres for hydroxyl, thiol, and methyl groups, offering a means to fine-tune steric and electronic properties while often improving metabolic stability.
Difluoromethylating Agents
The introduction of the -CF2H group has been advanced by the development of both nucleophilic and radical reagents.
-
Nucleophilic Reagents: TMSCF2H and zinc-based reagents like (DMPU)2Zn(CF2H)2 are effective for the difluoromethylation of various electrophiles.
-
Radical Reagents: Reagents such as Zn(SO2CF2H)2 can serve as sources of the CF2H radical, which can be used in Minisci-type reactions with heteroaromatics.
Monofluoromethylating Agents
A diverse array of reagents for monofluoromethylation has been developed, with options for electrophilic, nucleophilic, and radical pathways.
-
Electrophilic Reagents: Selectfluor® is a widely used electrophilic fluorinating agent that can be employed for the monofluorination of enolates and other electron-rich species.
-
Nucleophilic Reagents: Fluoromethyl halides (e.g., ICH2F) are common sources for the nucleophilic introduction of the -CH2F group.
-
Radical Reagents: Reagents like fluoromethylsulfonyl chloride (CH2FSO2Cl) can generate the monofluoromethyl radical for addition to alkenes and arenes.
Experimental Protocols
To provide a practical context for the application of these building blocks, we present detailed, self-validating experimental protocols for key transformations.
Protocol 1: Electrophilic Monofluorination of a β-Ketoester using Selectfluor®
This protocol describes the monofluorination of a liquid β-ketoester using mechanochemical ball milling, a technique that can enhance reaction rates and yields.
Materials:
-
β-ketoester (1 mmol)
-
Selectfluor® (0.708 g, 2 mmol)
-
Sodium chloride (twice the total mass of substrate and Selectfluor®)
-
Acetonitrile (0.25 mL)
-
10 mL stainless steel milling jar with a milling ball
Procedure:
-
To the 10 mL stainless steel milling jar, add the β-ketoester (1 mmol), Selectfluor® (0.708 g, 2 mmol), and sodium chloride.
-
Add acetonitrile (0.25 mL) to the jar.
-
Add the milling ball, seal the jar, and mill the mixture at 30 Hz for 2 hours.
-
After milling, carefully open the jar and transfer the resulting powder to a flask for work-up and purification.
Causality Behind Experimental Choices:
-
Mechanochemical Milling: This technique provides the energy for the reaction, often leading to faster reaction times compared to solution-phase chemistry.
-
Sodium Chloride: Acts as a grinding auxiliary, preventing the liquid substrate from adhering to the walls of the milling jar and ensuring efficient energy transfer.
-
Acetonitrile (Liquid-Assisted Grinding): The small amount of solvent is crucial for enhancing the reaction rate in this mechanochemical process.
Protocol 2: Visible-Light Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol details the trifluoromethylation of an alkene using CF3I under visible light photoredox catalysis, a method that offers mild reaction conditions and excellent functional group tolerance.
Materials:
-
Alkene (1.0 mmol)
-
Ru(phen)3Cl2·xH2O (0.1 mol %, 0.001 mmol)
-
Acetonitrile (2.0 mL, 0.5 M)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Trifluoromethyl iodide (CF3I)
-
Oven-dried resealable test tube with a magnetic stir bar
-
Visible light source (e.g., blue LED)
Procedure:
-
To the oven-dried resealable test tube equipped with a magnetic stir bar, add the alkene (1.0 mmol).
-
Seal the test tube with a silicone septa screw cap and degas by alternating vacuum evacuation and argon backfill (3 cycles).
-
In a separate vial, prepare a solution of Ru(phen)3Cl2·xH2O (0.1 mol %) in acetonitrile (2.0 mL).
-
Add the catalyst solution and DBU (2.0 mmol) to the test tube containing the alkene.
-
Introduce CF3I into the reaction mixture.
-
Place the reaction vessel in front of a visible light source and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction and proceed with work-up and purification.
Causality Behind Experimental Choices:
-
Ru(phen)3Cl2: This ruthenium complex acts as a photocatalyst, absorbing visible light to initiate the single-electron transfer process that generates the trifluoromethyl radical.
-
DBU: A non-nucleophilic base used to facilitate the reaction, likely by deprotonation of an intermediate.
-
Visible Light: Provides the energy to excite the photocatalyst, driving the reaction forward under mild conditions.
Conclusion: Future Perspectives
The field of organofluorine chemistry continues to evolve at a rapid pace, with ongoing efforts to develop more efficient, selective, and sustainable methods for the introduction of fluorine and fluorinated groups. The development of late-stage fluorination techniques, which allow for the introduction of fluorine at a late stage in a synthetic sequence, is a particularly active area of research. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the demand for novel and diverse fluorinated building blocks will undoubtedly continue to grow, driving further innovation in this exciting and impactful area of chemistry.
References
-
A method for trifluoromethylation of alkenes has been developed employing visible light photoredox catalysis with CF3I, Ru(Phen)3Cl2, and DBU. This process works especially well for terminal alkene. ACS Publications. [Link]
- Fluorine has become an indispensable element in modern drug discovery, with its unique electronic and steric properties offering medicinal chemists a powerful tool to fine-tune biological activity. Journal of Fluorine Chemistry.
-
The mechanochemical fluorination of liquid b-ketoesters has been achieved, making use of liquid assisted grinding and a grinding auxiliary. Cardiff University. [Link]
-
It is known that about 20% of commercialized medicines in the pharmaceutical industry have a fluorine atom. ResearchGate. [Link]
-
A general approach for preparation of two types of polyfunctionalized 3-trifluoromethylpyrazoles is reported. National Institutes of Health. [Link]
-
A hitherto unreported amine catalyst 11 was employed in entry 7 (Table 2); see Supporting Information. Princeton University. [Link]
-
The first such reaction was developed by Hintermann and Togni in 2000. ACS Publications. [Link]
-
Within this study, we report a simple two-step process for the synthesis of perfluoroalkylated pyrazoles from aliphatic aldehydes. National Institutes of Health. [Link]
-
Case studies of fluorine in drug discovery. OUCI. [Link]
- Synthesis of 5-fluoropyrazoles typically occurs by reaction of (i) 1,3-dicarbonyl containing CF3/CF2 (fluorinated synthon) with hydrazines followed by HF-elimination; (ii) copper-catalyzed click reaction of fluorosydnones with alkynes; (iii) Selectfluor and pyrazoles containing carboxylic acids followed
A Senior Application Scientist's Guide to Spectroscopic Validation of 1-(Benzyloxy)-3,5-difluorobenzene Synthesis
Introduction: Beyond Synthesis to Certainty
In the landscape of pharmaceutical and materials science research, fluorinated aromatic compounds are indispensable building blocks. 1-(Benzyloxy)-3,5-difluorobenzene serves as a key intermediate, leveraging the reactivity of the difluorophenyl ring and the utility of the benzyl protecting group. However, the successful synthesis of this target molecule is not merely a procedural checkpoint; it is a question of molecular certainty. Ambiguous results, uncharacterized byproducts, or incomplete reactions can compromise entire research and development pipelines.
This guide moves beyond a simple recitation of synthetic steps. As field-proven scientists and developers, we understand that a synthesis is only as reliable as its validation. Here, we provide an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally confirm the successful synthesis of this compound. We will dissect the "why" behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system that ensures the identity, purity, and structural integrity of the final product.
The Synthetic Approach: Williamson Ether Synthesis
For the synthesis of this compound, the Williamson ether synthesis stands out for its reliability and high yield. This classic SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on a primary alkyl halide.[1][2] The choice of a primary halide, benzyl bromide, is critical as it minimizes the risk of competing E2 elimination reactions that are prevalent with secondary or tertiary halides.[2]
The reaction proceeds by first deprotonating the weakly acidic hydroxyl group of 3,5-difluorophenol with a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces the bromide ion from the electrophilic benzylic carbon of benzyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Difluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3,5-difluorophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The causality here is to use a non-nucleophilic base to deprotonate the phenol without competing in the subsequent substitution reaction. K₂CO₃ is an excellent choice for its insolubility in many organic solvents, which simplifies workup.
-
Stir the mixture at room temperature for 20 minutes to ensure complete formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture. An excess of the alkylating agent helps drive the reaction to completion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.
The Logic of Spectroscopic Validation: A Multi-Technique Approach
Relying on a single analytical technique is insufficient for rigorous validation. A robust validation strategy uses orthogonal methods—where each technique provides unique and complementary information—to build an unassailable case for the product's identity. Our approach integrates Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Caption: Logical workflow for the spectroscopic validation of this compound.
Comparative Spectroscopic Analysis
The core of validation lies in comparing the spectroscopic fingerprints of the product against its precursors. The unambiguous confirmation requires observing the disappearance of key reactant signals and the concurrent appearance of new, characteristic product signals.[3]
Infrared (IR) Spectroscopy: The Functional Group Litmus Test
IR spectroscopy is the first line of defense in validation, offering a rapid and definitive check for the presence or absence of key functional groups. In this synthesis, the most critical transformation is the conversion of a hydroxyl group (-OH) into an ether linkage (C-O-C).
-
Key Disappearance: The hallmark of a successful reaction is the complete disappearance of the strong, broad O-H stretching band from the starting 3,5-difluorophenol, which typically appears in the 3200-3550 cm⁻¹ region.[3]
-
Key Appearance: Concurrently, a new, strong C-O stretching absorption, characteristic of an aryl-alkyl ether, will appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.[4]
| Compound | Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Significance in Validation |
| 3,5-Difluorophenol | Phenolic -OH | O-H Stretch | 3200–3550 (Strong, Broad) | Must disappear to confirm reaction completion. |
| This compound | Ether | Aryl-O-C Stretch | 1200–1250 (Strong) | Must appear to confirm ether formation. |
| This compound | Benzyl Group | Aliphatic C-H Stretch | 2850–2950 (Medium) | Confirms presence of the benzyl moiety. |
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a detailed map of the proton environments within the molecule. It is exceptionally powerful for confirming that the benzylation occurred at the correct position (O-alkylation vs. C-alkylation) and for verifying the absence of starting materials.
-
Starting Material (3,5-Difluorophenol): Expect a signal for the acidic phenolic proton (-OH), typically a broad singlet, and complex multiplets for the three aromatic protons on the difluorophenyl ring around 6.4 ppm.[5]
-
Starting Material (Benzyl Bromide): Expect a sharp singlet for the two benzylic protons (-CH₂Br) around 4.5 ppm and signals for the five phenyl protons between 7.2-7.4 ppm.
-
Product (this compound):
-
Disappearance: The phenolic -OH proton signal vanishes completely.
-
Appearance: A new, sharp singlet appears around 5.1 ppm, corresponding to the two benzylic protons (-CH₂-O-). This upfield shift from benzyl bromide's ~4.5 ppm is indicative of the change from a C-Br to a C-O bond.
-
Aromatic Region: The spectrum will show characteristic signals for the five protons of the benzyl group (typically 7.3-7.5 ppm) and the three protons of the difluorophenyl ring (shifted slightly from the starting phenol).
-
| Compound / Moiety | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance in Validation |
| 3,5-Difluorophenol | Phenolic OH | 5.0-6.0 (variable) | Broad Singlet | Disappears upon ether formation. |
| 3,5-Difluorophenol | Aromatic CH | ~6.4 | Multiplet | Shifts upon ether formation. |
| Benzyl Bromide | Benzylic CH₂ | ~4.5 | Singlet | Signal is lost and replaced by product signal. |
| Product | Benzylic CH₂ | ~5.1 | Singlet | Key diagnostic signal for O-alkylation. |
| Product | Benzyl Aromatic CH | 7.3-7.5 | Multiplet | Confirms presence of the benzyl group. |
| Product | Difluorophenyl Aromatic CH | 6.5-6.7 | Multiplet | Confirms presence of the difluorophenyl ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a count of unique carbon environments. It is invaluable for confirming the overall carbon framework of the product.
-
Key Appearance: The most diagnostic signal is the appearance of the benzylic carbon (-CH₂-O-) at approximately 71 ppm.
-
Aromatic Shifts: The chemical shifts of the carbons in the difluorophenyl ring will change upon etherification. The carbon directly attached to the oxygen (C1) will experience a significant downfield shift. Due to symmetry, the 3,5-difluorophenyl ring in the product will show only four distinct carbon signals. The benzyl group will show four signals (three for the aromatic CH carbons due to symmetry, and one for the ipso-carbon).
| Compound / Moiety | Carbon Type | Expected Chemical Shift (δ, ppm) | Significance in Validation |
| Benzyl Bromide | Benzylic CH₂ | ~33 | Signal disappears. |
| Product | Benzylic CH₂ | ~71 | Key diagnostic signal for ether linkage. |
| 3,5-Difluorophenol | C-OH | ~158 | Shifts upon ether formation. |
| Product | C-O (Difluorophenyl) | ~164 | Confirms ether bond to the aromatic ring. |
| Benzene (for reference) | Aromatic CH | 128.4 | Benchmark for aromatic region shifts.[6] |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the synthesized compound, acting as the final arbiter of its identity.
-
Expected Molecular Ion: For this compound (C₁₃H₁₀F₂O), the expected monoisotopic mass is approximately 220.07 Da.[7] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), providing an unambiguous elemental formula.
-
Fragmentation Pattern: A characteristic fragmentation pattern would involve the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (the tropylium cation, [C₇H₇]⁺), which is a classic signature of a benzyl moiety. Another significant fragment would correspond to the difluorophenoxy cation at m/z 129.
Distinguishing from an Alternative: O- vs. C-Alkylation
A crucial aspect of rigorous validation is ruling out plausible isomeric byproducts. While O-alkylation is heavily favored in the Williamson ether synthesis of phenols, a small amount of C-alkylation can sometimes occur.[2] Spectroscopic analysis makes distinguishing between these two isomers trivial.
| Spectroscopic Technique | Expected Result for O-Alkylation (Product) | Expected Result for C-Alkylation (Isomer) |
| IR | NO broad O-H stretch. Strong C-O-C stretch (~1220 cm⁻¹). | YES , a broad O-H stretch is retained. |
| ¹H NMR | NO phenolic -OH proton. Benzylic -CH₂- signal at ~5.1 ppm . | YES , phenolic -OH proton is retained. Benzylic -CH₂- signal shifted to ~4.0 ppm (attached to aromatic ring). |
| ¹³C NMR | Benzylic -CH₂- signal at ~71 ppm . | Benzylic -CH₂- signal at ~35-40 ppm . |
This comparative data clearly illustrates how a combination of techniques provides a self-validating system to confirm not only the formation of a product with the correct mass but also the correct regiochemical outcome.
Workflow for Spectroscopic Data Acquisition
Caption: General workflow for acquiring spectroscopic data for product validation.
Conclusion
The synthesis of this compound is a valuable process, but its value is only realized through rigorous, multi-technique spectroscopic validation. By systematically employing IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a researcher can build a comprehensive and undeniable body of evidence for the product's identity and purity. This guide has demonstrated that validation is not a final, perfunctory step but an integrated part of the synthesis itself—a logical process that transforms a reaction outcome from a possibility into a scientific certainty. This commitment to analytical rigor is what underpins trustworthy, reproducible, and impactful science.
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A Comparative Guide to Assessing the Purity of 1-(Benzyloxy)-3,5-difluorobenzene by HPLC and Alternative Methodologies
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and product safety. For a compound like 1-(Benzyloxy)-3,5-difluorobenzene, a versatile building block in medicinal chemistry, understanding its purity profile is critical. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. Grounded in established analytical principles, we will explore a robust HPLC methodology, contrast it with orthogonal techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), and provide the experimental rationale to empower researchers in making informed analytical decisions.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment in the pharmaceutical industry for its wide applicability, high resolution, and sensitivity.[1] For non-volatile, thermally labile, or high molecular weight compounds, HPLC is often the default choice.[1] this compound, with its aromatic structures and moderate polarity, is an ideal candidate for analysis by reversed-phase HPLC.
The principle of HPLC involves the separation of components in a sample as they are carried by a liquid mobile phase through a column packed with a solid stationary phase.[2][3][4] The separation is based on the differential partitioning of the analytes between the two phases.[5]
The development of a specific HPLC method requires a logical selection of columns, mobile phases, and detection parameters based on the analyte's chemical properties. The presence of two aromatic rings suggests strong UV absorbance, making UV detection a straightforward choice. The fluorine and oxygen atoms introduce polarity, making the compound suitable for reversed-phase chromatography.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 (octadecylsilyl) silica gel column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point for many aromatic compounds. Fluorinated phenyl phases can also offer unique selectivity for halogenated aromatic compounds and are a viable alternative.[6]
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
The use of high-purity solvents is critical to avoid issues like baseline instability and extraneous peaks, which can compromise sensitivity and resolution.[7]
-
-
Gradient Elution: A gradient elution is recommended to ensure the timely elution of both the main component and any potential impurities with differing polarities.
Time (min) %A %B 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm. The DAD can be used to assess peak purity by comparing spectra across a single peak.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of Acetonitrile.
The causality behind these choices lies in the fundamental principles of chromatography. The C18 stationary phase provides a nonpolar surface that retains the aromatic analyte through hydrophobic interactions. The water/acetonitrile mobile phase allows for a wide polarity range, and the gradient from a higher water content to a higher acetonitrile content ensures that more polar impurities elute early, while the main analyte and more nonpolar impurities are eluted as the mobile phase strength increases. A temperature-controlled column ensures reproducible retention times.
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis with Orthogonal Methods
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive purity profile. The International Council for Harmonisation (ICH) guidelines encourage the use of multiple analytical procedures to ensure the true purity of a substance is accurately reflected.[8][9][10]
| Parameter | HPLC-UV | GC-FID/MS | Quantitative NMR (qNMR) | LC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear spin properties | Liquid-solid partitioning & mass-to-charge ratio |
| Volatility Req. | Low | High | None | Low |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (µg-mg) | Extremely High (pg-fg) |
| Selectivity | High | Very High | High (structural) | Extremely High |
| Quantitation | Relative (% Area) | Relative/Absolute | Absolute (Primary Method) | Relative/Absolute |
| Impurity ID | Limited (requires standards) | Good (MS library) | Excellent (structural elucidation) | Excellent (accurate mass) |
| Sample Throughput | High | High | Moderate | High |
Invented data for illustrative purposes.
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[11] For this compound, which has a predicted boiling point that is amenable to GC analysis, this method is a strong orthogonal choice. It is particularly adept at detecting volatile impurities, such as residual solvents, that may not be well-resolved or detected by HPLC.
Experimental Protocol: GC Purity Assessment
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.
The primary advantage of GC-MS is its ability to provide structural information about unknown impurities through mass spectral library matching.[12][13][14] However, it is unsuitable for non-volatile or thermally unstable impurities.
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis.[15][16] qNMR is considered a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of the same compound.[17][18][19] The signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal.[19]
Experimental Protocol: qNMR Purity Assessment
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve in a precise volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, and the weights of the sample and standard.
-
The main strength of qNMR is its ability to provide an "absolute" purity value and to quantify impurities without needing to identify them first, as long as they have observable protons.[20] Its main limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap in complex mixtures.[17]
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13][21] This is an invaluable tool for impurity profiling, as it can provide accurate mass measurements of impurities, which can be used to determine their elemental composition.[22][23]
For this compound, an LC-MS method would likely use the same chromatographic front-end as the HPLC-UV method, but the eluent would be directed to a mass spectrometer (e.g., a Q-TOF or Orbitrap) instead of, or in series with, a UV detector. This allows for the detection of impurities that may co-elute with the main peak or are present at levels below the UV detection limit.[21][24]
Caption: Decision logic for selecting an analytical method for purity assessment.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of any analytical method, it must be validated according to ICH Q2(R2) guidelines.[8][9][25] This involves assessing parameters like:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[26] For HPLC, this is often demonstrated using a photodiode array detector to check for peak purity and by spiking the sample with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
By performing a thorough method validation, the HPLC protocol becomes a self-validating system, providing a high degree of assurance in the reported purity values.
Conclusion
The purity assessment of this compound is most effectively approached using reversed-phase HPLC with UV detection as the primary analytical technique. This method offers a robust, high-throughput, and sensitive means of quantifying the main component and separating related impurities. However, to build a complete and trustworthy purity profile, orthogonal methods are indispensable. GC-MS is crucial for identifying volatile impurities, qNMR provides an absolute measure of purity and structural confirmation, and LC-MS offers unparalleled sensitivity for trace impurity identification. By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, forming a solid foundation for subsequent research and development.
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- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Understanding the Hazard Profile of 1-(Benzyloxy)-3,5-difluorobenzene
An In-Depth Guide to the Safe Disposal of 1-(Benzyloxy)-3,5-difluorobenzene for Laboratory Professionals
Before outlining disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is a halogenated aromatic ether, and its hazard profile dictates the stringent handling and disposal protocols required. According to its Safety Data Sheet (SDS), it presents several key hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes irritation upon contact with the skin.[1]
-
Serious Eye Irritation: Poses a significant risk of serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
As a fluorinated organic compound, it falls under the category of halogenated organic wastes, which require specific disposal pathways to prevent environmental contamination and comply with federal and local regulations.[2][3] Furthermore, as an ether, precautions must be taken regarding its storage and handling to mitigate risks associated with peroxide formation, a common hazard with this class of chemicals.[4][5][6]
Key Chemical and Physical Properties
A summary of the essential properties of this compound is provided below. This information is critical for assessing risk and ensuring proper handling.
| Property | Value | Source |
| CAS Number | 176175-97-6 | [1] |
| Molecular Formula | C₁₃H₁₀F₂O | [1] |
| Molecular Weight | 220.21 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. Adherence to correct PPE protocols is non-negotiable to prevent personal exposure.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7] An eyewash station and safety shower must be readily accessible.[5][8]
-
Eye and Face Protection: Wear NIOSH-approved safety goggles or a face shield to protect against splashes.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat must be worn. Ensure lab coat sleeves are fully extended to prevent skin exposure.[7][8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate organic vapor cartridges is required.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed professional waste disposal service.[9][10] In-lab neutralization or disposal down the drain is strictly prohibited.[4][11] The following steps provide a clear workflow from waste generation to final pickup.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers. This compound waste must be collected as halogenated organic waste .[2]
-
Do Not Mix: Do not combine this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[2] Incompatible materials can lead to pressure buildup, hazardous reactions, or complicate the final disposal process.
Step 2: Containerization
Select a container that is chemically compatible and robust enough to prevent leaks.
-
Container Type: Use a clearly marked, leak-proof container with a secure screw cap. Borosilicate glass or another chemically resistant container is appropriate.
-
Labeling: Immediately upon adding the first volume of waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[12]
-
Step 3: In-Lab Storage (Satellite Accumulation)
Store the sealed waste container in a designated satellite accumulation area within the laboratory pending collection.
-
Location: The storage area should be in a well-ventilated location, away from heat sources, open flames, and direct sunlight.[5][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[12]
-
Incompatible Materials: Store separately from strong oxidizing agents, with which it may react.[13][14]
Step 4: Arranging for Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup and disposal.
-
Documentation: Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Final Disposal Method: The standard and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration at a licensed facility.[12][15] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Spill Management
In the event of a spill, immediate and correct action is required to contain the material and protect personnel.
-
Small Spills:
-
Ensure the area is well-ventilated and remove all ignition sources.[4][13]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like sawdust.[4][16]
-
Collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[11][16]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's spill response team or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Diagrammatic Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final disposition.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- Indagoo Research Chemicals. (2025, November 10). Safety Data Sheet: 1-Benzyloxy-3.5-difluorobenzene.
- University of St Andrews. (2024, July 22). Ethers Health & Safety Guidance.
- VelocityEHS. (2015, April 27). Understanding the Safety Risks of Diethyl Ether.
- Yufeng. Understanding the Safety Risks of Diethyl Ether.
- Western Carolina University. Standard Operating Procedure for the use of Diethyl ether.
- New Jersey Department of Health. Hazard Summary: Diethyl Ether.
- PubChem. 1-(Benzyloxy)-2,4-difluorobenzene.
- Fluorochem Ltd. (2024, December 19).
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 1-(Benzyloxy)-3-fluorobenzene.
- U.S. Environmental Protection Agency.
- Unknown.
- Thermo Fisher Scientific. (2025, September 7).
- Unknown.
- Unknown.
- eCFR.
- Cornell Law School Legal Information Institute.
- ChemicalBook. (2023, June 5). 1-(benzyloxy)-3-broMo-5-fluorobenzene.
- University of Maryland, Baltimore. EPA Hazardous Waste Codes.
- King-Pharm. This compound [176175-97-6].
- Allfluoro pharmaceutical co. ltd. This compound,176175-97-6.
- Pfaltz & Bauer.
- BenchChem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
- HXCHEM. 1-(Benzyloxy)-2,3-difluorobenzene/CAS:144292-53-5.
- Moldb. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene.
- ChemicalBook. (2025, September 25). 3,5-Difluorobenzyl bromide.
- BenchChem.
- BLDpharm. 144292-53-5|1-(Benzyloxy)-2,3-difluorobenzene.
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. ehs.com [ehs.com]
- 6. Understanding the Safety Risks of Diethyl Ether [yufenggp.com]
- 7. wcu.edu [wcu.edu]
- 8. nj.gov [nj.gov]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
